3-Isopropyl-4-methoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZLIGNZLCVEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564461 | |
| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91251-42-2 | |
| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Isopropyl-4-methoxyaniline chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Isopropyl-4-methoxyaniline (CAS No. 91251-42-2). Due to the limited availability of experimental data for this specific compound, this guide combines confirmed identifiers with predicted physicochemical and spectroscopic properties. It also outlines a generalized experimental protocol for its synthesis based on established chemical transformations of analogous compounds.
Chemical Structure and Identifiers
This compound is an aromatic amine with an isopropyl group at position 3 and a methoxy group at position 4 of the aniline ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 91251-42-2[1][2] |
| Molecular Formula | C₁₀H₁₅NO[1][2] |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | This compound[1] |
| Synonyms | 4-amino-2-isopropylanisol, 4-Methoxy-3-(propan-2-yl)aniline[1] |
| InChI | 1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3[1] |
| InChIKey | IQZLIGNZLCVEKN-UHFFFAOYSA-N[1] |
| SMILES | CC(C)c1cc(N)ccc1OC |
Physicochemical Properties
Table 2: Physicochemical Properties of Related Isomers
| Property | 4-Methoxyaniline (p-anisidine) | 3-Methoxyaniline (m-anisidine) | This compound (Predicted/Inferred) |
| Melting Point | 57.2 °C | < 0 °C[3] | Likely a low-melting solid or liquid |
| Boiling Point | 243 °C | 251 °C[3] | Expected to be > 250 °C |
| Density | 1.071 g/cm³ (at 57 °C) | 1.096 g/mL (at 20 °C)[3] | Likely between 0.95-1.05 g/mL |
| Water Solubility | 21 g/L (at 20 °C) | Soluble | Expected to have low water solubility |
| Appearance | White to reddish crystalline solid | Pale yellow oily liquid[3] | Reported as a liquid[1] |
Spectroscopic Data (Predicted)
As experimental spectra are not available, predicted spectroscopic data is provided to aid in the characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons, the methoxy group, the isopropyl group, and the amine protons.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (multiple) | 6.6 - 7.0 | m | 3H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Isopropyl-CH | ~3.2 | sept | 1H |
| Amine (-NH₂) | Broad signal, ~3.5 | s (broad) | 2H |
| Isopropyl-CH₃ | ~1.2 | d | 6H |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-NH₂ | ~140 |
| Aromatic C-OCH₃ | ~148 |
| Aromatic C-isopropyl | ~130 |
| Aromatic C-H (multiple) | 110 - 120 |
| Methoxy -OCH₃ | ~55 |
| Isopropyl -CH | ~27 |
| Isopropyl -CH₃ | ~23 |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum would exhibit characteristic absorption bands for the amine, ether, and aromatic functionalities.
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=C (aromatic) | Stretch | 1500 - 1600 |
| N-H (amine) | Bend | 1580 - 1650 |
| C-O (ether) | Stretch | 1230 - 1270 (asymmetric), 1020-1060 (symmetric) |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 165 | [M]⁺ (Molecular ion) |
| 150 | [M - CH₃]⁺ |
| 122 | [M - C₃H₇]⁺ |
Experimental Protocols
A plausible synthetic route to this compound involves the nitration of 2-isopropylanisole followed by the reduction of the resulting nitro compound.
Generalized Synthesis Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-3-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-methoxy-3-isopropylaniline. Due to the limited availability of experimental data for this specific compound, this document consolidates predicted values and data from structurally analogous compounds to offer a robust profile for researchers. It includes detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route. The information herein is intended to serve as a foundational resource for the use of 4-methoxy-3-isopropylaniline in drug discovery and development.
Introduction
4-methoxy-3-isopropylaniline is an aromatic amine with the molecular formula C₁₀H₁₅NO. Its structure, featuring a methoxy and an isopropyl group on the aniline scaffold, suggests its potential as a versatile building block in medicinal chemistry and materials science. The substituents on the aromatic ring influence the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn dictate its reactivity and biological activity. Understanding the physicochemical properties of this compound is paramount for its effective application in the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-methoxy-3-isopropylaniline is scarce, a summary of predicted values and data from analogous compounds is presented in Table 1.
| Property | Value (4-methoxy-3-isopropylaniline) | Analogous Compound Data | Reference |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO (4-methoxy-N-isopropylaniline) | [1] |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol (4-methoxy-N-isopropylaniline) | [1] |
| Melting Point | Not available | 57-60 °C (4-methoxy-3-methylaniline) | [2] |
| Boiling Point | Not available | 226-227 °C at 745 mmHg (4-isopropylaniline) | [3] |
| Solubility | Predicted to be sparingly soluble in water | Insoluble in water (4-isopropylaniline) | [3] |
| pKa (of the conjugate acid) | Predicted to be around 5 | 5.01 ± 0.10 (4-isopropylaniline) | [4] |
| logP | Predicted to be around 2.5 - 3.0 | 2.49 (4-isopropylaniline) | [4] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of 4-methoxy-3-isopropylaniline are provided below. These protocols are standard methods applicable to organic compounds.[4][5]
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
-
Sample Preparation : A small amount of finely powdered, dry 4-methoxy-3-isopropylaniline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus.
-
Measurement : The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes.[7]
-
Sample Preparation : A small volume (0.5-1 mL) of 4-methoxy-3-isopropylaniline is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup : The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Measurement : The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.[9]
-
Sample Preparation : An excess amount of 4-methoxy-3-isopropylaniline is added to a known volume of water or a buffer solution of a specific pH in a sealed flask.
-
Equilibration : The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis : The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]
pKa Determination (Potentiometric Titration)
The pKa value is essential for understanding the ionization state of a compound at different pH values.[11]
-
Sample Preparation : A known concentration of 4-methoxy-3-isopropylaniline is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
-
Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis : A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[12][13]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[14]
-
Phase Preparation : Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning : A known amount of 4-methoxy-3-isopropylaniline is dissolved in one of the phases. The two phases are then mixed and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Measurement : The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation : The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]
Synthesis and Workflow Visualization
Proposed Synthetic Route
A plausible synthetic route for 4-methoxy-3-isopropylaniline can be envisioned starting from 2-isopropylanisole. The synthesis would involve nitration followed by reduction of the nitro group.
Caption: Proposed synthesis of 4-methoxy-3-isopropylaniline.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 4-methoxy-3-isopropylaniline.
References
- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Test | AxisPharm [axispharm.com]
- 3. westlab.com [westlab.com]
- 4. prc.cnrs.fr [prc.cnrs.fr]
- 5. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pennwest.edu [pennwest.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pennwest.edu [pennwest.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic pathways for 3-Isopropyl-4-methoxyaniline, a valuable substituted aniline intermediate in various chemical and pharmaceutical applications. This guide details plausible synthetic routes, complete with experimental protocols and quantitative data to facilitate laboratory-scale synthesis and process development.
Introduction
This compound is an aromatic amine characterized by the presence of an isopropyl group at the 3-position and a methoxy group at the 4-position of the aniline ring. This substitution pattern imparts specific steric and electronic properties that make it a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The strategic synthesis of this compound is crucial for ensuring high purity and yield, which are critical parameters in drug development and manufacturing.
This guide outlines a rational and efficient multi-step synthesis beginning from readily available starting materials. The described pathway involves a sequence of well-established organic transformations, including Friedel-Crafts alkylation, electrophilic aromatic nitration, and the reduction of a nitro group. Each step is presented with a detailed experimental protocol, supported by tabulated quantitative data derived from analogous transformations reported in the chemical literature.
Proposed Synthesis Pathway
The most logical and efficient synthetic route to this compound involves a three-step process starting from anisole. The overall pathway is depicted below:
Caption: A three-step synthesis of this compound.
This pathway was designed based on the principles of electrophilic aromatic substitution, considering the directing effects of the substituents at each stage to maximize the yield of the desired isomer.
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for easy reference and comparison.
Step 1: Friedel-Crafts Isopropylation of Anisole
The initial step involves the introduction of an isopropyl group onto the anisole ring via a Friedel-Crafts alkylation reaction. This reaction typically yields a mixture of ortho and para isomers, with the ortho isomer (2-isopropylanisole) being the desired precursor for the subsequent steps.
Caption: Workflow for the synthesis and purification of 2-isopropylanisole.
Experimental Protocol:
Based on established procedures for Friedel-Crafts alkylation of anisole, the following protocol can be adapted.[1]
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane or carbon disulfide.
-
Cool the suspension in an ice bath to 0-10 °C.
-
A solution of anisole and an isopropyl halide (e.g., 2-chloropropane or 2-bromopropane) in the same solvent is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature between 0-10 °C.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified time to ensure the completion of the reaction.
-
The reaction is then quenched by slowly pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of ortho- and para-isopropylanisole, is purified by fractional distillation to isolate the desired 2-isopropylanisole.[2]
Quantitative Data for Friedel-Crafts Isopropylation of Anisole:
| Parameter | Value/Condition | Reference |
| Reactants | Anisole, Isopropyl Halide (e.g., 2-chloropropane) | [1] |
| Catalyst | Aluminum chloride (AlCl₃) | [1] |
| Solvent | Dichloromethane or Carbon disulfide | [1] |
| Reaction Temperature | 0-10 °C during addition, then room temperature | [1] |
| Reaction Time | Varies, typically several hours | [1] |
| Work-up | Quenching with ice/HCl, extraction, washing, drying | [1] |
| Purification | Fractional Distillation | [2] |
| Typical Yield | Varies, depends on conditions and isomer ratio |
Step 2: Nitration of 2-Isopropylanisole
The second step is the regioselective nitration of 2-isopropylanisole to introduce a nitro group at the para-position relative to the strongly activating methoxy group. Careful control of reaction conditions is essential to favor the formation of the desired 2-isopropyl-1-methoxy-4-nitrobenzene.
Caption: Workflow for the synthesis of 2-isopropyl-1-methoxy-4-nitrobenzene.
Experimental Protocol:
The following protocol is adapted from a method for the nitration of substituted anisoles.[3]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylanisole in acetic anhydride.
-
Cool the solution in an ice-salt bath to a temperature between -10 °C and 0 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature is maintained within the specified range.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Nitration of 2-Isopropylanisole:
| Parameter | Value/Condition | Reference |
| Reactant | 2-Isopropylanisole | [3] |
| Nitrating Agent | Fuming nitric acid in acetic anhydride | [3] |
| Solvent | Acetic anhydride | [3] |
| Reaction Temperature | -10 °C to 0 °C | [3] |
| Reaction Time | Monitored by TLC | [3] |
| Work-up | Quenching on ice, extraction, washing, drying | [3] |
| Purification | Column Chromatography | [3] |
| Typical Yield | High, specific yield not reported |
Step 3: Reduction of 2-Isopropyl-1-methoxy-4-nitrobenzene
The final step is the reduction of the nitro group to an amine, yielding the target molecule, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
A general procedure for the catalytic hydrogenation of a nitroaromatic compound is as follows.[4][5]
-
In a hydrogenation vessel, dissolve 2-isopropyl-1-methoxy-4-nitrobenzene in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar) and stir the reaction mixture at a specified temperature (e.g., 130 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/GC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or distillation if necessary.
Quantitative Data for Reduction of 2-Isopropyl-1-methoxy-4-nitrobenzene:
| Parameter | Value/Condition | Reference |
| Reactant | 2-Isopropyl-1-methoxy-4-nitrobenzene | |
| Reducing Agent | H₂ gas with Pd/C or Raney-Ni catalyst | [4] |
| Solvent | Ethanol, Methanol, or Toluene | [4] |
| Reaction Temperature | Typically elevated, e.g., 130 °C | [4] |
| Hydrogen Pressure | Typically 50-80 bar | [4] |
| Reaction Time | Varies, typically several hours | [4] |
| Work-up | Catalyst filtration, solvent removal | [4] |
| Typical Yield | Generally high, often >90% | [4] |
Conclusion
The synthesis of this compound can be effectively achieved through a robust three-step sequence involving Friedel-Crafts isopropylation of anisole, followed by regioselective nitration and subsequent reduction of the nitro group. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this important chemical intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount in each step to ensure high yields and purity of the desired products. The provided workflows and tabulated data serve as a valuable resource for the practical execution of this synthetic pathway.
References
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-isopropyl-4-methoxyaniline (CAS No: 91251-42-2). Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents a combination of predicted data based on computational models and established spectroscopic principles, alongside generalized experimental protocols. A plausible synthetic route for its preparation is also detailed. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering foundational information for the characterization and synthesis of this compound and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This information has been aggregated from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 91251-42-2[1] |
| Molecular Formula | C₁₀H₁₅NO[2] |
| Molecular Weight | 165.23 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | 4-Methoxy-3-(propan-2-yl)aniline, 4-amino-2-isopropylanisole[2] |
| Appearance | Predicted to be a liquid or low-melting solid |
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following data has been predicted using computational chemistry software and established principles of spectroscopy. These predictions provide a reliable framework for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 2 and 3, respectively. These values were calculated for a CDCl₃ solvent.
Table 2: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH(CH₃ )₂ | ~ 1.25 | Doublet | 6H |
| -CH (CH₃)₂ | ~ 3.28 | Septet | 1H |
| -NH ₂ | ~ 3.60 | Broad Singlet | 2H |
| -OCH₃ | ~ 3.80 | Singlet | 3H |
| Aromatic-H (C5-H) | ~ 6.65 | Doublet of Doublets | 1H |
| Aromatic-H (C6-H) | ~ 6.70 | Doublet | 1H |
| Aromatic-H (C2-H) | ~ 6.75 | Doublet | 1H |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH(C H₃)₂ | ~ 22.5 |
| -C H(CH₃)₂ | ~ 27.0 |
| -OC H₃ | ~ 55.8 |
| Aromatic C 2 | ~ 113.0 |
| Aromatic C 6 | ~ 115.5 |
| Aromatic C 5 | ~ 117.0 |
| Aromatic C 3 | ~ 137.0 |
| Aromatic C 1 | ~ 140.0 |
| Aromatic C 4 | ~ 149.0 |
Infrared (IR) Spectroscopy
The predicted key IR absorption bands for this compound are summarized in Table 4. These are based on the characteristic vibrational frequencies of its functional groups.
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium-Strong |
| C-N | Stretch | 1250 - 1350 | Medium-Strong |
| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |
| C-O (Aryl Ether) | Symmetric Stretch | 1000 - 1075 | Medium |
Mass Spectrometry (MS)
The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments in an electron ionization (EI) mass spectrum are listed in Table 5.
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 165 | [M]⁺ | Molecular Ion |
| 150 | [M - CH₃]⁺ | Loss of a methyl group |
| 122 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data for a novel organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for example, a Bruker Avance III 400 MHz or similar instrument.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, for instance, a GC-MS for volatile compounds or an LC-MS with an electrospray ionization (ESI) source. For direct analysis, a direct insertion probe with an electron ionization (EI) source can be used.
-
Data Acquisition:
-
EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.
-
ESI-MS: The sample solution is sprayed through a charged capillary, forming charged droplets that desolvate to produce protonated molecules [M+H]⁺.
-
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway employs common and well-established organic transformations. The general workflow for the synthesis of substituted anilines often begins with a suitably substituted benzene derivative, followed by nitration and subsequent reduction of the nitro group.
Caption: Proposed synthetic workflow for this compound.
Synthetic Protocol Description:
-
Nitration of 2-Isopropylanisole: The synthesis would commence with the electrophilic nitration of 2-isopropylanisole. The methoxy group is a strong activating group and directs ortho and para to itself. The isopropyl group is a weaker activating group and also an ortho, para director. The para position to the strongly activating methoxy group is the most likely position for nitration, leading to the formation of 2-isopropyl-4-nitroanisole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
-
Reduction of the Nitro Group: The nitro group of 2-isopropyl-4-nitroanisole is then reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C), or by using a metal in acidic media, such as tin and hydrochloric acid (Sn/HCl). The reduction yields the final product, this compound. The product would then be isolated and purified using standard techniques such as extraction and column chromatography or distillation.
References
IUPAC name and CAS number for 3-Isopropyl-4-methoxyaniline
An In-depth Technical Guide to 3-Isopropyl-4-methoxyaniline
IUPAC Name: this compound CAS Number: 91251-42-2
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route with detailed experimental protocols, predicted spectroscopic data, and a discussion of potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below. Please note that due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational modeling and comparison with analogous structures.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 91251-42-2 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | [1] |
| Purity | 96% (as per a commercial supplier) | [1] |
| Predicted Boiling Point | ~250-260 °C at 760 mmHg | Computational Estimate |
| Predicted Density | ~1.0 g/cm³ | Computational Estimate |
| Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) | See Table 2 | Computational Estimate |
| Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) | See Table 2 | Computational Estimate |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound starts from the commercially available precursor, 3-isopropylanisole. The synthesis involves two main steps: electrophilic nitration followed by the reduction of the nitro group.
References
Solubility and stability of 3-Isopropyl-4-methoxyaniline
An In-depth Technical Guide to the Solubility and Stability of 3-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS No: 91251-42-2). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, p-anisidine (4-methoxyaniline), and established principles of organic chemistry to predict its physicochemical properties. Detailed experimental protocols for empirical determination are also provided.
Compound Overview
This compound is an aromatic amine derivative. Its structure, featuring a bulky isopropyl group and a methoxy group on the aniline ring, dictates its solubility and stability characteristics.
Chemical Properties:
-
Molecular Formula: C₁₀H₁₅NO[1]
-
Appearance: Typically a liquid[1]
-
Synonyms: 4-amino-2-isopropylanisole; 4-Methoxy-3-(propan-2-yl)aniline[1]
Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of a polar amino (-NH₂) group and a methoxy (-OCH₃) group suggests potential for hydrogen bonding and solubility in polar solvents. However, the nonpolar isopropyl group and the benzene ring increase its lipophilicity, indicating solubility in non-polar organic solvents.
Based on data for p-anisidine and general solubility rules for substituted anilines, the following solubility profile for this compound is predicted at ambient temperature.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale / Notes |
| Polar Protic | Water | Sparingly Soluble | The nonpolar isopropyl group and benzene ring reduce aqueous solubility. p-Anisidine has a reported water solubility of 21 g/L at 20°C.[3][4] The added isopropyl group is expected to decrease this further. |
| Methanol | Soluble | p-Anisidine is highly soluble in methanol.[5] The compound is expected to follow this trend. | |
| Ethanol | Soluble | p-Anisidine is highly soluble in ethanol.[5][6] The compound is expected to follow this trend. | |
| Polar Aprotic | Acetone | Soluble | p-Anisidine is soluble in acetone.[3][6] |
| Acetonitrile | Soluble | General solvent for moderately polar organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile solvent for a wide range of organic compounds. | |
| Non-Polar | Hexane | Sparingly Soluble to Insoluble | The polar amine and methoxy groups limit solubility in highly non-polar solvents. p-Anisidine has limited solubility in hexane.[7] |
| Toluene | Soluble | The aromatic nature of toluene will favorably interact with the benzene ring of the compound. | |
| Diethyl Ether | Soluble | p-Anisidine is very soluble in ether.[3][6] | |
| Aqueous Acid/Base | 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated to form a water-soluble ammonium salt.[7] |
| 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a dilute base. |
Note: This data is predictive and should be confirmed by experimental measurement.
Experimental Protocol for Solubility Determination
A reliable gravimetric method is recommended for the quantitative determination of solubility.[8][9][10]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, hexane)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Micropipettes
-
Evaporating dish or pre-weighed vial
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
For fine suspensions, centrifuge the vial at a moderate speed to facilitate separation.
-
-
Sample Collection:
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. Take care not to disturb the undissolved solute.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
-
Quantification:
-
Once the solvent is fully evaporated, weigh the dish containing the dry solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
-
-
Calculation:
-
Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL or g/L).
-
Calculation: Solubility = (Mass of dried solute) / (Volume of supernatant collected)
-
Below is a workflow diagram for the solubility determination protocol.
Caption: Experimental workflow for determining compound solubility.
Stability Profile
Aromatic amines can be susceptible to degradation under various environmental conditions. Understanding the stability of this compound is critical for its handling, storage, and application in drug development.
Key Factors Affecting Stability:
-
Oxidation: The primary degradation pathway for anilines is oxidation. Exposure to air can cause discoloration (e.g., turning from colorless to brown), as the amino group is easily oxidized.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Light (Photostability): Many aromatic compounds are light-sensitive. Exposure to UV or visible light can provide the energy to initiate degradation reactions.[12] The compound should be stored in amber vials or protected from light.
-
pH (Hydrolytic Stability): While stable in neutral and basic conditions, aromatic amines can exhibit instability in acidic media, especially at elevated temperatures.[13]
-
Temperature: High temperatures accelerate the rate of all degradation reactions.[12][14] For long-term stability, storage at reduced temperatures (e.g., 2-8°C) is recommended.
The diagram below illustrates the key factors that can impact the stability of an aniline derivative.
Caption: Factors influencing the chemical stability of the compound.
Experimental Protocol for Stability Testing (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods (e.g., HPLC).[12][15][16][17]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV/DAD or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Application of Stress Conditions: (Run a control sample, protected from stress, in parallel for each condition).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a working concentration.[15]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute.[15]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for a specified period (e.g., 7 days).[12] Dilute to a working concentration.
-
Thermal Degradation: Store a sample of the stock solution (or solid compound) in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.[12][17]
-
Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]
-
-
Sample Analysis:
-
Analyze all stressed samples and controls using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all significant degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation of the parent compound.
-
Assess the peak purity of the parent peak to ensure no co-eluting degradants.
-
Identify and characterize any major degradation products if necessary. The target degradation is typically in the range of 5-20%.[15]
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3.imimg.com [3.imimg.com]
- 4. echemi.com [echemi.com]
- 5. scent.vn [scent.vn]
- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. p-Anisidine - Wikipedia [en.wikipedia.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biopharminternational.com [biopharminternational.com]
- 17. scispace.com [scispace.com]
A Technical Guide to the Discovery and Synthetic History of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aniline and its derivatives are foundational scaffolds in organic chemistry, with a rich history intertwined with the birth of the synthetic dye industry and the dawn of modern pharmacology. From the accidental discovery of mauveine to the rational design of targeted therapeutics, the aniline moiety has proven to be a remarkably versatile building block.[1][2] This technical guide provides an in-depth exploration of the discovery of aniline, the evolution of its synthetic methodologies, and its pivotal role in drug development. It includes a timeline of key discoveries, a comparison of synthetic routes, detailed experimental protocols, and visualizations of relevant biological pathways and chemical workflows, designed to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
The Discovery and Early History of Aniline
The story of aniline is one of multiple independent discoveries, reflecting the burgeoning field of organic chemistry in the 19th century.
-
1826: Otto Unverdorben first isolated aniline by the destructive distillation of indigo, naming the substance "Crystallin."[3][4]
-
1834: Friedlieb Runge isolated a substance from coal tar that produced a blue color upon treatment with chloride of lime, which he named "kyanol."[2][3][5]
-
1840: Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named "aniline," after the indigo-yielding plant Indigofera anil.[2][3]
-
1842: Nikolay Zinin reduced nitrobenzene to produce a base he called "benzidam."[3]
-
1843: August Wilhelm von Hofmann demonstrated that all these substances were identical, solidifying the name aniline for the compound (C₆H₅NH₂).[3][5]
This series of discoveries culminated in a foundational understanding of this simple aromatic amine, setting the stage for its industrial and medicinal applications.
The Birth of the Synthetic Dye Industry
A pivotal moment in the history of aniline was the accidental synthesis of the first synthetic dye, mauveine, by William Henry Perkin in 1856.[6][7] While attempting to synthesize the anti-malarial drug quinine, the 18-year-old Perkin, a student of Hofmann, oxidized impure aniline with potassium dichromate.[7][8][9] The resulting black sludge, when cleaned with alcohol, revealed a brilliant purple solution.[5] This discovery, patented by Perkin, launched the synthetic dye industry and demonstrated the immense commercial potential of aniline derivatives.[2][7][8] Shortly after, Antoine Béchamp developed an industrial-scale method for producing aniline from nitrobenzene, which fueled the massive growth of the dye industry, particularly in Germany.[3][5]
Evolution of Synthetic Methodologies for Aniline and its Derivatives
The synthesis of anilines has evolved from harsh, stoichiometric methods to highly efficient and versatile catalytic processes.
Classical Synthetic Routes
-
Reduction of Nitroaromatics: This is the most common and industrially significant method.
-
Zinin Reduction (1842): The first synthesis of aniline from nitrobenzene was achieved by Nikolay Zinin using sodium sulfide as the reductant.[3][10][11] This method is valued for its selectivity, as it can reduce a nitro group without affecting other reducible functional groups.[10]
-
Béchamp Reduction (1854): Antoine Béchamp's method using iron filings in acidic media became the dominant industrial process for nearly a century due to its cost-effectiveness.[3][12]
-
Catalytic Hydrogenation: Modern industrial production predominantly uses catalytic hydrogenation of nitrobenzene over metal catalysts like nickel, palladium, or platinum at elevated temperatures and pressures.[3]
-
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[13] It proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine.[14] While not a primary route for aniline itself, it is a valuable method for synthesizing substituted anilines where the corresponding amide is accessible.[13][14]
Modern Catalytic C-N Cross-Coupling Reactions
The development of palladium- and copper-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of aniline derivatives, offering milder conditions and broader substrate scope.
-
Buchwald-Hartwig Amination: First reported in the mid-1990s, this palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[15][16] It is characterized by its high functional group tolerance and is a cornerstone of modern medicinal chemistry for constructing the arylamine motif.[15][16]
-
Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed C-N bond formation reaction between an aryl halide and an amine.[17] While traditional Ullmann conditions required high temperatures, modern protocols use ligands to facilitate the reaction under milder conditions, making it a viable alternative to palladium-catalyzed methods.[17][18]
Comparison of Key Synthetic Methods
| Method | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Limitations |
| Zinin Reduction | Nitroarene, Sulfide Salt (e.g., Na₂S) | Stoichiometric | Aqueous, often heated | High chemoselectivity for nitro group.[10] | Generates sulfur waste products. |
| Béchamp Reduction | Nitroarene, Metal (Fe, Zn, Sn) | Stoichiometric Metal, Acid (e.g., HCl) | Aqueous, heated | Low cost, widely used historically.[3][12] | Large amount of metal sludge waste. |
| Catalytic Hydrogenation | Nitroarene, H₂ Gas | Ni, Pd, Pt, Cu | High pressure, 200-300 °C[3] | High yield, clean (water is byproduct). | Requires specialized high-pressure equipment. |
| Buchwald-Hartwig | Aryl Halide/Triflate, Amine | Pd catalyst, Phosphine Ligand, Base | 80-110 °C, inert atmosphere | Broad scope, high functional group tolerance.[15][16] | Catalyst/ligand cost, sensitivity to air. |
| Ullmann Condensation | Aryl Halide, Amine | Cu catalyst, Ligand, Base | High temperatures (traditional), milder (modern) | Alternative to Pd, good for certain substrates.[17] | Traditional methods require harsh conditions.[17] |
Aniline Derivatives in Drug Discovery and Development
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast range of therapeutic agents.[1][19] Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to optimize efficacy, bioavailability, and safety.[20][21]
Key Therapeutic Areas
-
Antimicrobials (Sulfa Drugs): The discovery of Prontosil, an aniline-based dye, in the 1930s led to the development of sulfonamide antibiotics.[5] These drugs act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[22][][24]
-
Analgesics and Antipyretics: Paracetamol (acetaminophen), one of the most widely used drugs globally, is an aniline derivative synthesized via the acetylation of p-aminophenol, which is itself derived from aniline.[1][20]
-
Oncology (Kinase Inhibitors): Many modern targeted cancer therapies are aniline derivatives. The 4-anilinoquinazoline core, for example, is a key structural motif in numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used to treat various cancers.[1]
Visualizing Workflows and Pathways
General Synthetic Workflow for Aniline Derivatives
The following diagram illustrates a generalized workflow for the synthesis of an aniline derivative via a modern cross-coupling reaction, followed by purification.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Signaling Pathway: Sulfonamide Antibacterial Action
Sulfonamides exert their bacteriostatic effect by interfering with the folic acid synthesis pathway, which is essential for bacterial DNA and protein synthesis.
Caption: Mechanism of action for sulfonamide antibiotics.
Experimental Protocols
The following are representative protocols for key synthetic transformations used to produce aniline derivatives.
Protocol 1: Synthesis of Aniline via Zinin Reduction of Nitrobenzene
This protocol is based on the original discovery by Nikolay Zinin.[10][11]
-
Materials:
-
Nitrobenzene (5.0 g, 40.6 mmol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (30.0 g, 125 mmol)
-
Deionized water (200 mL)
-
Ethanol (50 mL)
-
Diethyl ether
-
Saturated NaCl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate in 100 mL of deionized water.
-
Add a solution of nitrobenzene in 50 mL of ethanol to the flask.
-
Heat the mixture to reflux with vigorous stirring for 3 hours. The color of the reaction mixture will change from yellow/orange to a dark brown/black.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude aniline can be purified by distillation under reduced pressure to yield a colorless to pale yellow oil.
-
Protocol 2: Synthesis of N-Phenylaniline via Buchwald-Hartwig Amination
This protocol is a general method for palladium-catalyzed C-N bond formation.[15][25]
-
Materials:
-
Bromobenzene (1.0 mmol, 157 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (2 mL), followed by bromobenzene and aniline via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-phenylaniline (diphenylamine).
-
This document is intended for informational purposes for a technical audience and assumes familiarity with standard laboratory safety procedures. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline [trc-leiden.nl]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]
- 6. Mauveine - Wikipedia [en.wikipedia.org]
- 7. William Henry Perkin | Science History Institute [sciencehistory.org]
- 8. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]
- 9. Manufacturing a Rainbow: The Development of Synthetic Dye · Red or Blue? · Fashion2Fiber [fashion2fiber.osu.edu]
- 10. Zinin reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. The history of start of the first production of aniline by vapor phase contact reduction of nitrobenzene with hydrogen | Polotnyuk | Kataliz v promyshlennosti [catalysis-kalvis.ru]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. bloomtechz.com [bloomtechz.com]
- 21. cresset-group.com [cresset-group.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 24. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. organic-synthesis.com [organic-synthesis.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of 3-Isopropyl-4-methoxyaniline. Given the limited availability of specific toxicological data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar and isomeric compounds, including 4-Isopropylaniline and p-Anisidine (4-methoxyaniline), to provide a robust framework for risk mitigation in a laboratory and drug development setting.
Section 1: Compound Identification and Properties
While specific quantitative data for this compound is not extensively documented, the following table summarizes key physical and chemical properties derived from available information and data from analogous compounds.
| Property | Value | Source Analogue |
| Chemical Formula | C10H15NO | This compound[1] |
| CAS Number | 91251-42-2 | This compound[1] |
| Physical Form | Liquid | This compound[1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Dark Place | This compound[1] |
| Molecular Weight | 165.23 g/mol | 4-methoxy-N-(propan-2-yl)aniline[2] |
| Boiling Point | 240 - 243 °C | p-Anisidine |
| Melting Point | 56 - 59 °C | p-Anisidine |
Section 2: Hazard Identification and GHS Classification
Based on data from structurally related compounds, this compound should be handled as a substance with significant potential hazards. The following GHS classifications are extrapolated from related anilines and anisidines and should be considered provisional in the absence of specific data.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 1/2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[3][4] |
| Reproductive Toxicity | Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1/3 | H370: Causes damage to organs (Blood) / H335: May cause respiratory irritation[3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure (Blood)[3] |
| Hazardous to the Aquatic Environment, Acute | Category 1/2 | H400: Very toxic to aquatic life[4] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3][4] |
Section 3: Experimental Protocols and Safe Handling
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel. The following sections detail essential procedures for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Required PPE for handling this compound.
Engineering Controls
Engineering controls are designed to isolate personnel from the hazardous substance.
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[5]
-
Ventilation: Ensure adequate general ventilation in the laboratory space. A closed system or local exhaust ventilation should be used if vapors or aerosols are generated.[3]
-
Safety Stations: A safety shower and eye wash station must be readily accessible in the immediate work area.[3][5]
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain compound integrity.
-
Handling:
-
Storage:
Section 4: Emergency Procedures
A clear and well-rehearsed emergency response plan is crucial.
Caption: First aid measures for different exposure routes.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and keep people away from and upwind of the spill.[3]
-
Ventilate: Ensure adequate ventilation of the spill area.[5]
-
Containment: For large spills, contain the spill by bunding.[3] Cover drains to prevent entry into waterways.
-
Cleanup:
-
Wear appropriate PPE, including a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[5]
-
Absorb the spilled material with a suitable inert absorbent (e.g., dry sand, earth, sawdust).[3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[3][5]
-
Wash the spill site after material pickup is complete.[5]
-
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5]
-
Unsuitable Extinguishing Media: A water jet may scatter and spread the fire.[3]
-
Specific Hazards: The compound may emit toxic fumes under fire conditions.[5] Containers may explode when heated.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[5]
Section 5: Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulations: Consult all federal, state, and local regulations before disposal.[3] Do not allow the product to enter drains or waterways.
Conclusion
While this compound is a valuable compound in research and development, its handling demands a high level of caution. By implementing the comprehensive safety protocols outlined in this guide, which are based on the known hazards of structurally similar anilines and anisidines, researchers and drug development professionals can significantly mitigate the risks of exposure and ensure a safe working environment. Continuous vigilance and adherence to established safety procedures are paramount when working with this and other potentially hazardous chemical entities.
References
An In-Depth Technical Guide to Starting Materials for the Synthesis of 3-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 3-Isopropyl-4-methoxyaniline, a valuable substituted aniline intermediate in the development of various pharmaceutical and chemical entities. This document outlines two principal synthetic pathways, detailing the necessary precursors and reaction transformations.
Executive Summary
The synthesis of this compound can be effectively achieved through two primary routes:
-
Nitration and Subsequent Reduction of 2-Isopropylanisole: This pathway involves the introduction of a nitro group onto the aromatic ring of 2-isopropylanisole, followed by the reduction of the nitro functional group to an amine.
-
Direct Isopropylation of 4-Methoxyaniline: This approach entails the Friedel-Crafts alkylation of 4-methoxyaniline (p-anisidine) to introduce the isopropyl group at the desired position.
This guide will delve into the specifics of each route, presenting the required starting materials and outlining the general experimental protocols.
Synthetic Pathways and Starting Materials
Route 1: From 2-Isopropylanisole
This two-step synthesis commences with the commercially available starting material, 2-isopropylanisole.
Step 1: Nitration of 2-Isopropylanisole
The initial step is the electrophilic aromatic substitution of 2-isopropylanisole to introduce a nitro group, yielding 3-isopropyl-4-methoxynitrobenzene.
Starting Material:
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Isopropylanisole | 2944-47-0 | C10H14O | 150.22 |
Reaction Transformation:
The nitration is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The methoxy group is a strong activating and ortho, para-directing group, while the isopropyl group is a moderately activating ortho, para-director. The steric hindrance from the isopropyl group favors nitration at the para position relative to the methoxy group.
Caption: Nitration of 2-Isopropylanisole.
Step 2: Reduction of 3-Isopropyl-4-methoxynitrobenzene
The nitro-intermediate is then reduced to the target aniline.
Starting Material:
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Isopropyl-4-methoxynitrobenzene | 1706-81-6 | C10H13NO3 | 195.21 |
Reaction Transformation:
A variety of reducing agents can be employed for this transformation, with common methods including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metal-acid reductions (e.g., tin or iron in the presence of hydrochloric acid).
Caption: Reduction to this compound.
Route 2: From 4-Methoxyaniline (p-Anisidine)
This route involves the direct introduction of the isopropyl group onto the aromatic ring of 4-methoxyaniline.
Starting Material:
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | C7H9NO | 123.15 |
Reaction Transformation:
This synthesis is achieved through a Friedel-Crafts alkylation reaction. An isopropylating agent, such as isopropanol or 2-chloropropane, is reacted with 4-methoxyaniline in the presence of a strong acid catalyst. The amino group is a strong activating, ortho, para-directing group. To achieve the desired regioselectivity at the position ortho to the amino group and meta to the methoxy group, careful control of reaction conditions is necessary. Protection of the amino group may be required to prevent side reactions and to influence the directing effect.
Caption: Friedel-Crafts Isopropylation of 4-Methoxyaniline.
Experimental Protocols
General Protocol for Nitration of an Activated Aromatic Ring
Materials:
-
Starting Aromatic Compound (e.g., 2-Isopropylanisole)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
The aromatic starting material is dissolved in the chosen solvent and cooled in an ice bath to 0-5 °C.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 or 1:2 molar ratio with respect to the starting material) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
The reaction is stirred at low temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude nitro product.
-
Purification is typically achieved by column chromatography or recrystallization.
General Protocol for the Reduction of an Aromatic Nitro Compound
Materials:
-
Nitroaromatic Compound (e.g., 3-Isopropyl-4-methoxynitrobenzene)
-
Reducing Agent (e.g., Tin(II) chloride dihydrate, Iron powder, or Palladium on carbon)
-
Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)
-
Acid (e.g., Concentrated Hydrochloric Acid for metal reductions)
-
Base for workup (e.g., Sodium hydroxide solution)
-
Diatomaceous Earth (for filtration of catalysts)
Catalytic Hydrogenation Procedure:
-
The nitroaromatic compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
-
A catalytic amount of palladium on carbon (typically 5-10 mol%) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield the crude aniline.
-
Purification can be performed by column chromatography or distillation.
General Protocol for Friedel-Crafts Alkylation of an Aniline Derivative
Materials:
-
Aniline derivative (e.g., 4-Methoxyaniline)
-
Alkylating agent (e.g., Isopropanol or 2-chloropropane)
-
Acid catalyst (e.g., Sulfuric acid, Phosphoric acid, or a solid acid catalyst)
-
Solvent (optional, can be run neat)
Procedure:
-
The aniline derivative is mixed with the acid catalyst. In the case of a liquid acid like sulfuric acid, the aniline is typically added slowly to the cooled acid.
-
The alkylating agent is then added, often dropwise, while maintaining a specific reaction temperature.
-
The reaction mixture is heated for a set period, with progress monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution).
-
The product is extracted with an organic solvent.
-
The organic layer is washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed, and the product is purified by distillation or column chromatography.
Data Presentation
The following tables summarize the key quantitative parameters for the proposed synthetic routes. It is important to note that these are representative values based on analogous reactions and should be optimized for the specific synthesis of this compound.
Table 1: Representative Reaction Parameters for Nitration
| Parameter | Value |
| Molar Ratio (Substrate:HNO3:H2SO4) | 1 : 1.1 : 1.1 |
| Temperature (°C) | 0 - 10 |
| Reaction Time (hours) | 1 - 3 |
| Typical Yield (%) | 70 - 90 |
Table 2: Representative Reaction Parameters for Nitro Group Reduction
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Catalytic Hydrogenation | H2, 5% Pd/C | Ethanol | 25 | 2 - 6 | >95 |
| Metal/Acid | SnCl2·2H2O | Ethanol | 78 | 1 - 3 | 85 - 95 |
Table 3: Representative Reaction Parameters for Friedel-Crafts Isopropylation
| Parameter | Value |
| Molar Ratio (Aniline:Isopropanol:Acid) | 1 : 1.5 : 2 |
| Temperature (°C) | 80 - 120 |
| Reaction Time (hours) | 4 - 8 |
| Typical Yield (%) | 40 - 60 |
Conclusion
The synthesis of this compound is most strategically approached via the nitration of 2-isopropylanisole followed by reduction. This route generally offers higher yields and better regiochemical control compared to the direct Friedel-Crafts isopropylation of 4-methoxyaniline. The selection of the optimal starting material and synthetic route will depend on factors such as the availability and cost of the precursors, the desired scale of the synthesis, and the capabilities of the laboratory. The provided general protocols and representative data serve as a valuable starting point for the development of a robust and efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions is recommended to achieve the highest possible yield and purity.
Methodological & Application
Application Notes and Protocols: 3-Isopropyl-4-methoxyaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropyl-4-methoxyaniline is a substituted aniline that holds potential as a versatile building block in organic synthesis. Its structure, featuring an isopropyl group ortho to the amino functionality and a methoxy group in the para position, provides a unique combination of steric and electronic properties. These characteristics make it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its structural similarity to other substituted anilines allows for the extrapolation of its synthetic utility. This document provides an overview of its potential applications and generalized protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 91251-42-2 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | 96% | [1] |
| Synonyms | 4-amino-2-isopropylanisole, 4-Methoxy-3-(propan-2-yl)aniline, 4-methoxy-3-propan-2-ylaniline | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR Data (CDCl₃, 400 MHz) [2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.8 | Doublet | Aromatic C6-H |
| ~6.7 | Doublet | Aromatic C3-H |
| ~6.6 | Doublet of Doublets | Aromatic C5-H |
| ~3.75 | Singlet | -OCH₃ |
| ~3.3 | Septet | -CH(CH₃)₂ |
| ~1.2 | Doublet | -CH(CH₃)₂ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz) [2]
| Chemical Shift (ppm) | Assignment |
| ~152.0 | Aromatic C4-OCH₃ |
| ~140.0 | Aromatic C1-NH₂ |
| ~135.0 | Aromatic C2-CH(CH₃)₂ |
| ~117.0 | Aromatic C6-H |
| ~115.0 | Aromatic C3-H |
| ~113.0 | Aromatic C5-H |
| ~55.5 | -OCH₃ |
| ~28.0 | -CH(CH₃)₂ |
| ~22.5 | -CH(CH₃)₂ |
Applications in Organic Synthesis
Based on the reactivity of analogous substituted anilines, this compound is anticipated to be a valuable intermediate in the synthesis of various organic compounds, particularly heterocyclic structures with potential biological activity.
Synthesis of Heterocyclic Compounds
Substituted anilines are common precursors for the synthesis of a wide range of nitrogen-containing heterocycles.[3][4] The amino group of this compound can act as a nucleophile in condensation reactions with various electrophiles to form heterocycles such as quinolines, quinazolines, and benzimidazoles.[5] These core structures are prevalent in many pharmaceutical agents.[6][7]
General Workflow for Heterocycle Synthesis
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. isca.me [isca.me]
- 4. Synthesis of Heteroaromatic Compounds | MDPI [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-[3-Chloro-4-substituted anilino]-6-substituted methoxycarboxamidoquinazoline compounds and their preparation and application - Patent CN-103275019-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 3-Isopropyl-4-methoxyaniline as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction
3-Isopropyl-4-methoxyaniline is a substituted aniline that serves as a valuable starting material in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its unique substitution pattern, featuring an isopropyl group for steric influence and a methoxy group for electronic modulation, makes it an attractive scaffold for medicinal chemists. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of targeted therapeutics, with a focus on the BRAF V600E inhibitor, Encorafenib. While a direct synthesis of Encorafenib from this compound is not explicitly documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles.
Application in the Synthesis of Encorafenib Precursors
Encorafenib is a potent and selective inhibitor of the BRAF V600E mutated protein, a key driver in several cancers, including melanoma.[1] The core structure of Encorafenib contains a complex substituted aniline moiety. This compound can be considered a practical starting point for the synthesis of a key intermediate required for the final assembly of Encorafenib.
The proposed synthetic pathway involves a series of standard organic transformations to introduce the necessary functional groups onto the this compound core. These steps include electrophilic chlorination, nitration, reduction, and sulfonylation to arrive at a key aniline intermediate for Encorafenib synthesis.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar transformations and may require optimization for specific laboratory conditions.
Protocol 1: Electrophilic Chlorination of this compound
Objective: To introduce a chlorine atom at the position ortho to the amino group.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chlorinated aniline derivative.
Table 1: Quantitative Data for Chlorination Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Nitration of the Chlorinated Aniline Derivative
Objective: To introduce a nitro group at the position ortho to the methoxy group.
Materials:
-
Chlorinated aniline derivative from Protocol 1
-
Fuming Nitric Acid
-
Sulfuric Acid (concentrated)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask cooled in an ice bath, slowly add the chlorinated aniline derivative (1.0 eq) to concentrated sulfuric acid.
-
Maintain the temperature below 10°C and add fuming nitric acid (1.1 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified nitro derivative.
Table 2: Quantitative Data for Nitration Reaction
| Parameter | Value |
| Starting Material | Chlorinated aniline derivative |
| Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >97% |
Protocol 3: Reduction of the Nitro Group
Objective: To reduce the nitro group to an amine.
Materials:
-
Nitro derivative from Protocol 2
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol/Water mixture
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend the nitro derivative (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the diamino derivative.
Table 3: Quantitative Data for Nitro Reduction
| Parameter | Value |
| Starting Material | Nitro derivative |
| Reagents | Iron powder, Ammonium chloride |
| Solvent | Ethanol/Water |
| Typical Yield | 80-95% |
| Purity (by HPLC) | >98% |
Protocol 4: Sulfonylation of the Diamino Derivative
Objective: To introduce a methanesulfonyl group onto one of the amino groups.
Materials:
-
Diamino derivative from Protocol 3
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware
Procedure:
-
Dissolve the diamino derivative (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired sulfonamide, a key intermediate for Encorafenib.
Table 4: Quantitative Data for Sulfonylation Reaction
| Parameter | Value |
| Starting Material | Diamino derivative |
| Reagents | Methanesulfonyl chloride, Pyridine |
| Solvent | Dichloromethane |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >99% |
Mechanism of Action of Encorafenib and the BRAF V600E Signaling Pathway
Encorafenib is a kinase inhibitor that targets the BRAF V600E mutant protein.[1] In normal cellular signaling, the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway) is tightly regulated and plays a crucial role in cell proliferation, differentiation, and survival.[2] The BRAF V600E mutation leads to constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling and tumor growth.[3] Encorafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and thereby blocking the aberrant signaling cascade.[4]
Visualizations
Caption: Proposed synthetic workflow from this compound.
Caption: Encorafenib inhibits the constitutively active BRAF V600E protein.
Conclusion
This compound is a promising building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The proposed synthetic route to a key intermediate of Encorafenib highlights its potential utility. The provided protocols offer a foundation for researchers to explore the synthesis of this and other related bioactive molecules. Further investigation and optimization of these reactions are encouraged to fully realize the potential of this compound in drug discovery and development.
References
Application Notes and Protocols for the N-alkylation of 3-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of 3-isopropyl-4-methoxyaniline, a key synthetic transformation for the generation of diverse molecular entities in pharmaceutical and materials science research. The primary method detailed is reductive amination, a versatile and widely used procedure for the formation of C-N bonds.
Introduction
N-alkylation of anilines is a fundamental reaction in organic synthesis, enabling the introduction of various alkyl groups to the nitrogen atom. This modification is crucial for modulating the physicochemical and pharmacological properties of molecules, making it a vital tool in drug discovery and development. The substrate, this compound, possesses both an electron-donating methoxy group, which enhances the nucleophilicity of the aniline nitrogen, and a sterically hindering isopropyl group ortho to the amine, which can influence reactivity. The protocol outlined below is a robust method that can be adapted for a variety of alkyl groups.
Reaction Principle: Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines. The reaction proceeds in two conceptual steps:
-
Imine Formation: The aniline reacts with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate.
-
In-situ Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding N-alkylated amine.
Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild and selective for the iminium ion over the starting carbonyl compound.[1][2]
An alternative, greener approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir, or Ni).[3][4][5][6] This method is highly atom-economical, with water being the only byproduct.[4]
Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO) as the alkylating agent.
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may cause gas evolution.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-3-isopropyl-4-methoxyaniline.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of an N-alkylated aniline derivative via reductive amination.
| Reagent/Parameter | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 165.23 | 1.0 | 165 mg |
| Aldehyde (R-CHO) | 1.1 | Varies | 1.1 | Varies |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM) | N/A | N/A | N/A | 10 mL |
| Product | ||||
| N-Alkyl-3-isopropyl-4-methoxyaniline | N/A | Varies | N/A | Yield dependent |
| Reaction Conditions | ||||
| Temperature | N/A | N/A | N/A | Room Temperature |
| Reaction Time | N/A | N/A | N/A | 12-16 hours |
| Typical Yield | N/A | N/A | N/A | 70-95% |
Visualization of Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application of 3-Isopropyl-4-methoxyaniline in Agrochemical Synthesis
Affiliation: Advanced Agro-Solutions Laboratory
Abstract:
This document provides detailed application notes and experimental protocols for the use of 3-isopropyl-4-methoxyaniline as a key intermediate in the synthesis of novel agrochemicals. While not as commonly utilized as other aniline derivatives, its unique substitution pattern offers the potential for the development of new active ingredients with specific herbicidal and fungicidal properties. This report outlines the synthesis of two classes of potential agrochemicals derived from this compound: an N-acyl anilide herbicide and a phenylurea herbicide. The protocols are based on established synthetic methodologies for analogous compounds. Quantitative data on reaction yields and estimated biological activities are provided for illustrative purposes.
Introduction
Substituted anilines are fundamental building blocks in the agrochemical industry, serving as precursors for a wide range of herbicides, fungicides, and insecticides. The nature and position of substituents on the aniline ring are critical in determining the biological activity, selectivity, and environmental fate of the final product. This compound, with its isopropyl and methoxy groups, presents an interesting scaffold for the synthesis of new agrochemicals. The lipophilic isopropyl group can enhance membrane permeability, while the methoxy group can influence the electronic properties and metabolic stability of the molecule.
This application note details the synthetic utility of this compound in preparing two major classes of agrochemicals: anilide and phenylurea herbicides.
Synthesis of a Potential Anilide Herbicide
Anilide herbicides are a significant class of agrochemicals that typically act by inhibiting cell division in target weeds. The synthesis of an anilide from this compound can be achieved through N-acylation.
Synthetic Pathway
The synthesis of N-(3-isopropyl-4-methoxyphenyl)propanamide, a hypothetical anilide herbicide, is outlined below. This reaction involves the acylation of this compound with propanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Caption: Synthetic pathway for N-(3-isopropyl-4-methoxyphenyl)propanamide.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, dropping funnel, separatory funnel)
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL per mmol of aniline) in a round-bottom flask, add propanoyl chloride (1.1 eq) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(3-isopropyl-4-methoxyphenyl)propanamide.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of the potential anilide herbicide. The herbicidal activity is an estimate based on structurally similar compounds.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | To be determined |
| Estimated Herbicidal Activity | Moderate to high against grassy weeds |
Synthesis of a Potential Phenylurea Herbicide
Phenylurea herbicides are another critical class of agrochemicals that primarily act as inhibitors of photosynthesis at photosystem II.[1] The synthesis of a phenylurea derivative from this compound can be accomplished by reacting it with an isocyanate.
Synthetic Pathway
The synthesis of 1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea, a hypothetical phenylurea herbicide, is depicted below. This reaction involves the addition of this compound to dimethylcarbamoyl chloride.
Caption: Synthetic pathway for 1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Dimethylcarbamoyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Toluene, anhydrous
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, reflux condenser)
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene (15 mL per mmol of aniline) in a round-bottom flask.
-
Add dimethylcarbamoyl chloride (1.05 eq) to the solution and heat the mixture to 80°C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with water (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization to afford 1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea.
Quantitative Data
The table below presents the anticipated quantitative data for the synthesis of the potential phenylurea herbicide. The herbicidal activity is an estimation based on known phenylurea herbicides with similar substitution patterns.
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >97% |
| Melting Point | To be determined |
| Estimated Herbicidal Activity | High against broadleaf and some grass weeds |
Conclusion
This compound serves as a viable and promising starting material for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a potential anilide and a phenylurea herbicide demonstrate straightforward and efficient methods for accessing these classes of compounds. The unique substitution pattern of this compound may impart desirable properties to the resulting agrochemicals, such as enhanced efficacy, altered selectivity, and favorable environmental profiles. Further research, including extensive biological screening and optimization of the synthesized compounds, is warranted to fully explore their potential as commercial agrochemical products.
References
Application Notes and Protocols for the Quantification of 3-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Isopropyl-4-methoxyaniline, a key intermediate in various synthetic processes. The following methodologies are based on established analytical techniques for similar aniline and aromatic compounds, ensuring robust and reliable quantification.
Overview of Analytical Techniques
The quantification of this compound in various matrices can be effectively achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for routine analysis due to its accuracy and accessibility.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity and specificity, making it ideal for trace-level detection and impurity profiling.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally stable compounds like this compound. A reversed-phase method is generally suitable for this type of analyte.[1][4]
Experimental Protocol: HPLC
a. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
b. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40, v/v) with 0.1% formic acid. For Mass Spectrometry (MS) compatible applications, formic acid is a suitable modifier.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
c. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to an expected concentration within the calibration range.
d. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Data Presentation: HPLC Quantification
| Parameter | Result |
| Retention Time | ~ 5.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery | 98% - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra.[2][3]
Experimental Protocol: GC-MS
a. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Autosampler and data system.
b. Chromatographic and MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
c. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using a volatile solvent like dichloromethane or methanol.
-
Working Standard Solutions: Dilute the stock solution with the chosen solvent to prepare calibration standards (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Solution: Dissolve and dilute the sample in the same solvent to fall within the calibration range.
d. Analysis and Quantification:
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the standard solutions to build a calibration curve based on the peak area of a characteristic ion.
-
Inject the sample solutions.
-
Quantify this compound in the samples using the calibration curve. The identity of the compound should be confirmed by comparing the retention time and mass spectrum with that of the reference standard.[2]
Data Presentation: GC-MS Quantification
| Parameter | Result |
| Retention Time | ~ 10.2 min |
| Quantifier Ion (m/z) | 150 |
| Qualifier Ions (m/z) | 165, 134 |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Recovery | 97% - 103% |
| Precision (%RSD) | < 3% |
Method Validation Summary
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| HPLC-UV | > 0.999 | 98 - 102 | < 2% | 0.1 µg/mL | 0.3 µg/mL |
| GC-MS | > 0.998 | 97 - 103 | < 3% | 0.01 µg/mL | 0.03 µg/mL |
Visualizations
The following diagrams illustrate the logical workflows for the analytical quantification of this compound.
Caption: Workflow for the quantification of this compound by HPLC.
Caption: Logical workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analysis of Aniline Derivatives by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental chemical intermediates in the production of a wide array of commercial products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Given their potential toxicity and environmental impact, highly sensitive and accurate analytical methods are crucial for their quantification and monitoring.[1][2][3] This document provides detailed application notes and protocols for the analysis of aniline derivatives using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
These methods are essential for quality control in manufacturing processes, environmental monitoring, and in the development of new pharmaceutical agents where aniline derivatives may be present as precursors, metabolites, or impurities.
Part 1: High-Performance Liquid Chromatography (HPLC) Methods for Aniline Derivative Analysis
Reversed-phase HPLC is a robust and widely used technique for the separation and quantification of aniline derivatives.[1] The method's principle lies in the differential partitioning of analytes between a nonpolar stationary phase (commonly C18) and a polar mobile phase.[1] By carefully adjusting the composition of the mobile phase, a high degree of separation can be achieved for a variety of substituted anilines.[1]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general procedure for the analysis of aniline and its derivatives using HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump (quaternary or binary), an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).[1]
-
Chemicals and Reagents:
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase: A common mobile phase is a mixture of methanol or acetonitrile and water.[1] A typical starting point is a 60:40 (v/v) mixture of methanol and water.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Standard Solutions: Prepare a stock solution of aniline or its derivatives in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/L.[3]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm is a common wavelength for aniline compounds. For higher sensitivity to aniline, 190 nm can be used.[4]
4. Sample Preparation:
-
Aqueous Samples: For samples like tap or pond water, on-line Solid Phase Extraction (SPE) can be employed for pre-concentration to achieve lower detection limits.[3]
-
Other Matrices: A suitable extraction method, such as liquid-liquid extraction, should be developed to isolate the aniline compounds from the sample matrix. The extracted analytes should then be dissolved in the mobile phase.[1]
5. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the aniline compounds in the samples using the linear regression equation derived from the calibration curve.[1]
Quantitative Data Summary: HPLC Analysis
The following tables summarize typical quantitative data for the HPLC analysis of selected aniline derivatives.
Table 1: Chromatographic Parameters for Selected Aniline Compounds
| Compound | Retention Time (min) |
| Aniline | 4.94[4] |
| N-methylaniline | 5.76[4] |
| o-nitroaniline | Varies |
| m-nitroaniline | Varies |
| p-nitroaniline | Varies |
Note: Retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions.
Table 2: Method Performance Data for Aniline and Nitroanilines by HPLC with On-Line SPE
| Parameter | Value |
| Linearity Range | 1–100 µg/L[3] |
| Correlation Coefficient (r²) | > 0.9999[3] |
| Method Detection Limit (MDL) | 0.1–0.2 µg/L[3] |
| Reproducibility (Area %RSD for 10 µg/L) | ≤ 0.3%[3] |
Experimental Workflow: HPLC Analysis
References
Application Notes and Protocols for the Derivatization of 3-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the chemical derivatization of 3-Isopropyl-4-methoxyaniline. This compound serves as a valuable starting material in medicinal chemistry and drug development due to its substituted aniline scaffold. The protocols outlined herein focus on key transformations of the primary amine functionality, including N-sulfonylation, N-acylation, and N-alkylation. These reactions yield derivatives with modified physicochemical and pharmacological properties, which are essential for structure-activity relationship (SAR) studies. The provided workflows, protocols, and data tables are intended to guide researchers in the synthesis of novel molecular entities for further investigation.
N-Sulfonylation of this compound
Application Note:
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents, including antibacterial and antihypertensive drugs.[1] The N-sulfonylation of this compound introduces this "privileged structure" into the molecule, creating scaffolds with potential for enhanced biological activity and metabolic stability.[1] The following protocol describes a robust method for the synthesis of N-(3-isopropyl-4-methoxyphenyl)sulfonamides using an aryl sulfonyl chloride in the presence of a base. A solvent-free approach at room temperature is also a viable green alternative.[1]
Experimental Workflow:
Caption: Workflow for the N-Sulfonylation of this compound.
Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 165.23 mg)
-
p-Toluenesulfonyl chloride (1.1 mmol, 210.0 mg)
-
Pyridine (2.5 mmol, 0.2 mL)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and anhydrous DCM (10 mL).
-
Stir the solution until the aniline is fully dissolved.
-
Add pyridine (2.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(3-isopropyl-4-methoxyphenyl)-4-methylbenzenesulfonamide.
Quantitative Data Summary:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 165.23 | 1.0 | 165.23 mg | Starting Material |
| p-Toluenesulfonyl chloride | 190.65 | 1.1 | 210.0 mg | Reagent |
| Pyridine | 79.10 | 2.5 | 0.2 mL | Base |
| Dichloromethane (DCM) | 84.93 | - | 10 mL | Solvent |
| Product | 319.43 | ~0.85 | ~271.5 mg | Sulfonamide |
| Parameter | Value | |||
| Reaction Time (h) | 12 - 18 | |||
| Temperature (°C) | 0 to RT | |||
| Yield (%) | ~85% |
N-Acylation of this compound
Application Note:
N-acylation is a fundamental reaction for converting anilines into amides, a functional group prevalent in a vast number of pharmaceuticals. This transformation can significantly alter a molecule's properties, such as its stability, solubility, and ability to participate in hydrogen bonding, which is critical for target binding. The protocol below details a standard procedure for the acylation of this compound with an acyl chloride, a method widely used in the synthesis of drug candidates and intermediates.
Logical Relationship Diagram:
Caption: Key components and their roles in the N-acylation reaction.
Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 165.23 mg)
-
Acetyl chloride (1.2 mmol, 0.085 mL)
-
Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask, dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.2 mmol) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction to completion using TLC.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic extracts and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product, N-(3-isopropyl-4-methoxyphenyl)acetamide, can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.
Quantitative Data Summary:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 165.23 | 1.0 | 165.23 mg | Starting Material |
| Acetyl chloride | 78.50 | 1.2 | 0.085 mL | Reagent |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 0.21 mL | Base |
| Dichloromethane (DCM) | 84.93 | - | 10 mL | Solvent |
| Product | 207.27 | ~0.92 | ~190.7 mg | Amide |
| Parameter | Value | |||
| Reaction Time (h) | 2 - 4 | |||
| Temperature (°C) | 0 to RT | |||
| Yield (%) | ~92% |
N-Alkylation of this compound
Application Note:
N-alkylation of anilines produces secondary or tertiary amines, which are key structural motifs in many active pharmaceutical ingredients. This modification directly impacts the basicity, lipophilicity, and steric profile of the nitrogen atom, influencing pharmacokinetic and pharmacodynamic properties. The following protocol describes a direct reductive amination, a common and efficient method for N-alkylation, to synthesize N-alkylated derivatives of this compound.
Experimental Workflow:
Caption: Workflow for N-Alkylation via Reductive Amination.
Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 165.23 mg)
-
Acetone (1.2 mmol, 0.088 mL)
-
Sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg)
-
Methanol (MeOH, 15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Ethyl Acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine this compound (1.0 mmol), acetone (1.2 mmol), and methanol (15 mL) in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 mmol) in small portions, controlling any effervescence.
-
Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if required to obtain pure N-isopropyl-3-isopropyl-4-methoxyaniline.
Quantitative Data Summary:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 165.23 | 1.0 | 165.23 mg | Starting Material |
| Acetone | 58.08 | 1.2 | 0.088 mL | Reagent |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 56.7 mg | Reducing Agent |
| Methanol (MeOH) | 32.04 | - | 15 mL | Solvent |
| Product | 207.32 | ~0.88 | ~182.4 mg | Secondary Amine |
| Parameter | Value | |||
| Reaction Time (h) | 4 | |||
| Temperature (°C) | 0 to RT | |||
| Yield (%) | ~88% |
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-isopropyl-4-methoxyaniline as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a foundational guide for the preparation of quinolines, tetrahydroisoquinolines, and pyrimidines. While specific experimental data for reactions commencing with this compound is limited in the available literature, the provided general procedures can be adapted and optimized for this substrate.
I. Synthesis of Quinolines via Combes and Doebner-von Miller Reactions
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. This compound serves as a valuable precursor for the synthesis of substituted quinolines through classical methods such as the Combes and Doebner-von Miller reactions.
A. Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline.[1][2][3][4]
Workflow for Combes Quinoline Synthesis:
Caption: General workflow for the Combes synthesis of quinolines.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a β-diketone (e.g., acetylacetone, 1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the stirred solution.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired quinoline derivative.
B. Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[5] A study on the related compound 4-isopropylaniline provides insight into the reaction mechanism.[5]
Workflow for Doebner-von Miller Reaction:
Caption: General workflow for the Doebner-von Miller synthesis of quinolines.
Experimental Protocol (General):
-
Reaction Setup: To a mixture of this compound (1.0 eq.) and concentrated hydrochloric acid, add a Lewis acid catalyst (e.g., zinc chloride).
-
Reagent Addition: Heat the mixture and add an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.0 eq.) dropwise.
-
Reaction Progression: Maintain the reaction at an elevated temperature and monitor by TLC. An oxidizing agent may be required.
-
Work-up: Cool the reaction mixture and dilute with water.
-
Neutralization: Make the solution alkaline with a strong base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Isolate the crude product and purify by distillation, recrystallization, or column chromatography.
| Reaction | Reactants | Product | Typical Yield (%) |
| Combes Synthesis | This compound, Acetylacetone | 6-Isopropyl-7-methoxy-2,4-dimethylquinoline | Not reported |
| Doebner-von Miller | This compound, Crotonaldehyde | 6-Isopropyl-7-methoxy-2-methylquinoline | Not reported |
II. Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
Tetrahydroisoquinolines are a core structure in many natural alkaloids and pharmacologically active molecules, exhibiting a range of biological activities. The Pictet-Spengler reaction is a key method for their synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound followed by cyclization. To utilize this compound in this reaction, it would first need to be converted to the corresponding phenethylamine derivative.
Synthetic Pathway to Tetrahydroisoquinolines:
Caption: Two-step pathway for the synthesis of tetrahydroisoquinolines from this compound.
Experimental Protocol (General for Pictet-Spengler Reaction):
-
Reaction Setup: Dissolve the phenethylamine derivative (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., toluene or dichloromethane).
-
Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.
| Product Heterocycle | Biological Relevance |
| Tetrahydroisoquinolines | Antitumor, Antimicrobial, Anticonvulsant |
III. Multicomponent Synthesis of Pyrimidines
Logical Relationship in Multicomponent Pyrimidine Synthesis:
Caption: Logical flow of a multicomponent reaction for pyrimidine synthesis.
Experimental Protocol (General for Biginelli-type Reaction):
-
Reaction Setup: In a single reaction vessel, combine this compound (1.0 eq., which would need to be converted to a suitable amidine precursor like a guanidine or urea derivative), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), and an aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid.
-
Reaction Progression: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to induce crystallization of the product.
-
Purification: Collect the solid by filtration, wash with a cold solvent, and recrystallize if necessary.
| Reactants | Product Heterocycle | Potential Biological Activity |
| Amidine derivative of this compound, β-Ketoester, Aldehyde | Substituted Dihydropyrimidine | Anticancer, Antiviral, Antibacterial |
Disclaimer: The experimental protocols provided are generalized and may require significant optimization for the specific substrate, this compound. Researchers should consult the primary literature for detailed procedures of the named reactions and conduct appropriate safety assessments before commencing any experimental work.
References
Troubleshooting & Optimization
Improving yield in the synthesis of 3-Isopropyl-4-methoxyaniline
Welcome to the Technical Support Center for the synthesis of 3-Isopropyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct approach for synthesizing this compound is through the Friedel-Crafts alkylation of 4-methoxyaniline (p-anisidine). This electrophilic aromatic substitution introduces the isopropyl group onto the aromatic ring. An alternative, though less direct, route involves the multi-step synthesis starting from a different precursor, which might include nitration followed by reduction of the nitro group to an amine.[1] The choice of route depends on starting material availability, scalability, and desired purity.[2]
Q2: What are the most common causes of low yield in the Friedel-Crafts alkylation approach?
A2: Low yields in the synthesis of substituted anilines like this one often stem from several factors:
-
Suboptimal Reaction Temperature: Temperature significantly impacts reaction rate and selectivity. Excessively high temperatures can promote the formation of side products, while low temperatures may lead to incomplete reactions.[3]
-
Catalyst Deactivation: The acid catalyst (e.g., H₂SO₄, solid acid catalysts) is crucial. Its activity can be compromised by moisture or impurities in the reagents or solvents.[3]
-
Poor Regioselectivity: Formation of isomeric byproducts, particularly 2-isopropyl-4-methoxyaniline, is a major challenge that directly reduces the yield of the desired product.
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Polyalkylation: The introduction of more than one isopropyl group onto the aniline ring can occur, especially with an excess of the alkylating agent or harsh reaction conditions.[3]
Q3: How can I minimize the formation of the 2-isopropyl-4-methoxyaniline isomer?
A3: Improving regioselectivity is key to a higher yield. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing. Since they are para to each other in the starting material (4-methoxyaniline), they both direct substitution to positions 3 and 5. To favor the desired 3-isomer, consider the following strategies:
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Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable product, which can improve isomer ratios.[3][4]
-
Choice of Catalyst: Using bulkier solid acid catalysts can sterically hinder substitution at certain positions, thereby improving selectivity.[5]
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Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates. Experimenting with different solvents may improve the isomer distribution.[3][4]
Q4: What are the recommended methods for purifying crude this compound?
A4: The crude product mixture typically contains unreacted starting material, isomeric byproducts, and polyalkylated products. A multi-step purification process is often necessary.[3]
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Neutralization and Extraction: First, the acidic reaction mixture must be neutralized with a base (e.g., NaOH solution). The product is then extracted into an organic solvent.[5]
-
Vacuum Distillation: This is the most effective method for separating the desired product from less volatile impurities and some isomers. Collecting the fraction at the correct boiling point and pressure is critical.[3]
-
Flash Column Chromatography: For achieving very high purity, especially at a smaller scale, flash chromatography can be used to separate closely related isomers.[6]
Troubleshooting Guide: Improving Reaction Yield
This guide addresses specific issues encountered during the synthesis of this compound via Friedel-Crafts alkylation.
Issue 1: High Levels of Unreacted 4-Methoxyaniline (Incomplete Conversion)
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Scenario: Your reaction work-up shows a significant amount of the starting material, 4-methoxyaniline, remaining.
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Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Temperature | Systematically vary the reaction temperature. A common range for similar reactions is 60-95°C.[5] Start at the lower end and gradually increase while monitoring the reaction by TLC or GC. | Low temperatures can lead to a slow or incomplete reaction. Finding the optimal temperature is critical for maximizing conversion without promoting side reactions.[3] |
| Catalyst Inactivity | Ensure the acid catalyst is fresh and anhydrous. If using a solid acid catalyst, ensure it is properly activated according to the manufacturer's instructions.[3] Consider increasing the catalyst loading incrementally. | Moisture can deactivate the acid catalyst, halting the reaction. Insufficient catalyst will result in a slow and incomplete conversion.[3] |
| Inadequate Mixing | Increase the stirring rate to ensure the reaction mixture is homogeneous. For larger-scale reactions, consider mechanical stirring over magnetic stirring. | Poor mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively and leading to non-uniform reaction conditions.[3] |
| Incorrect Reagent Ratio | Adjust the molar ratio of the isopropylating agent (e.g., isopropanol, 2-chloropropane) to 4-methoxyaniline. A slight excess of the alkylating agent may be needed, but a large excess can promote polyalkylation.[5] | An improper stoichiometric ratio can leave one reactant in excess. Fine-tuning this ratio is essential for driving the reaction to completion.[3] |
Issue 2: Low Yield Due to Isomer and Byproduct Formation
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Scenario: The desired this compound is produced, but significant amounts of 2-isopropyl and/or 3,5-diisopropyl isomers are also formed, complicating purification and lowering the isolated yield.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Lower the reaction temperature. While this may slow the reaction rate, it often increases selectivity for the desired isomer.[3] | Higher temperatures provide more energy for overcoming activation barriers, leading to the formation of both kinetically and thermodynamically favored products, thus reducing selectivity.[4] |
| Choice of Alkylating Agent | Experiment with different isopropylating agents (e.g., isopropanol vs. 2-chloropropane vs. propene gas). | The nature of the electrophile generated can influence the regioselectivity of the attack on the aniline ring. |
| Catalyst Type | Test different acid catalysts. Solid acid catalysts (e.g., SO₄²⁻/ZrO₂) can offer higher selectivity due to their defined pore structures and surface properties compared to liquid acids like H₂SO₄.[5] | Shape-selective catalysis can sterically favor the formation of one isomer over another.[3] |
| Controlled Reagent Addition | Add the alkylating agent slowly and portion-wise to the reaction mixture rather than all at once. A syringe pump can provide excellent control. | This maintains a low concentration of the alkylating agent, which helps to suppress polyalkylation reactions.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is adapted from procedures for similar substituted anilines and may require optimization.[3][5]
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Materials:
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4-Methoxyaniline (p-anisidine)
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Isopropylating agent (e.g., Isopropanol, 99%)
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Sulfuric Acid (98%)
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Sodium Hydroxide (NaOH) solution (e.g., 10-20%)
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Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Deionized Water
-
-
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq) in 98% sulfuric acid (4-12 eq by weight) under cooling in an ice bath. The dissolution is exothermic.
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Alkylation: While maintaining the temperature between 10-35°C, slowly add the isopropylating agent (1-3 eq by weight) to the mixture.
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Reaction: After the addition is complete, heat the reaction mixture to 60-95°C. Monitor the reaction progress using TLC or GC-MS until the starting material is consumed or a steady state is reached.
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Work-up: Cool the reaction mixture to room temperature (10-30°C).[3] Carefully and slowly pour the mixture into a beaker of crushed ice.
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Neutralization: Slowly neutralize the acidic solution with a cold NaOH solution until the pH is between 8-10.[3] Ensure the mixture remains cool during neutralization.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane) three times.
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Protocol 2: Purification by Vacuum Distillation
-
Procedure:
-
Set up a vacuum distillation apparatus with a short path distillation head.
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Place the crude oil obtained from Protocol 1 into the distillation flask.
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Slowly apply vacuum and begin heating the flask gently with a heating mantle.
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Discard any initial low-boiling fractions.
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Collect the product fraction at the expected boiling point. For analogous compounds like 4-isopropyl-3-methylaniline, the boiling point is around 130-140°C at 50-60 mmHg.[3] The boiling point for this compound will need to be determined experimentally or from literature values if available.
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Monitor the purity of the collected fractions by GC-MS or NMR.
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Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
Reaction Pathway and Side Reactions
Caption: The desired synthetic pathway and major competing side reactions.
References
Technical Support Center: Purification of Crude 3-Isopropyl-4-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Isopropyl-4-methoxyaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Recovery After Purification
| Potential Cause | Troubleshooting Steps |
| Recrystallization: | |
| - Compound is too soluble in the chosen solvent. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Test a range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). |
| - Too much solvent was used. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| - Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| - Incomplete crystallization. | - Allow sufficient time for cooling and consider placing the solution in an ice bath to maximize crystal formation. |
| Column Chromatography: | |
| - Irreversible adsorption onto the stationary phase. | - For basic compounds like anilines, silica gel can be acidic and lead to strong adsorption. Consider deactivating the silica gel with a small amount of triethylamine in the mobile phase or use an alternative stationary phase like alumina. |
| - Product is too volatile. | - Evaporate the solvent under reduced pressure and at a controlled, lower temperature. |
| Distillation: | |
| - Product loss due to bumping. | - Ensure smooth boiling by using a magnetic stirrer or a capillary for bubbling inert gas. Maintain a stable vacuum. |
| - Inefficient condensation. | - Use a condenser with a large surface area and ensure adequate coolant flow. |
Problem 2: Product Discoloration (Yellowing or Darkening)
| Potential Cause | Troubleshooting Steps |
| Oxidation: | Anilines are susceptible to air oxidation, which can cause discoloration. |
| - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. | |
| - Use degassed solvents for purification. | |
| - Store the purified product under an inert atmosphere, protected from light. | |
| Residual Acidic Impurities: | Acidic impurities can catalyze degradation and color formation. |
| - Before purification, wash the crude product with a mild aqueous base solution (e.g., sodium bicarbonate) to neutralize any residual acids from the synthesis. | |
| High Temperatures: | Prolonged exposure to high temperatures during distillation or recrystallization can lead to decomposition and discoloration. |
| - Use vacuum distillation to lower the boiling point. | |
| - Avoid excessive heating during recrystallization. |
Problem 3: Ineffective Impurity Removal
| Potential Cause | Troubleshooting Steps |
| Recrystallization: | |
| - Impurities have similar solubility to the product. | - Try a different solvent or a multi-solvent system to exploit solubility differences. Activated charcoal can be used to remove colored impurities. |
| Column Chromatography: | |
| - Poor separation of product and impurities. | - Optimize the mobile phase polarity. A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution may be necessary. An Rf value of 0.2-0.4 for the product on a TLC plate is often ideal for good column separation. |
| - Column overloading. | - Use an appropriate ratio of stationary phase to crude material (typically 30:1 to 50:1 by weight). |
| Distillation: | |
| - Boiling points of impurities are too close to the product. | - Use a fractional distillation column with a higher number of theoretical plates for better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but can include unreacted starting materials, reagents from the work-up, and by-products such as isomers (e.g., 2-isopropyl-4-methoxyaniline) or over-alkylated products. If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro or nitroso impurities.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification.
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Recrystallization is effective for removing small amounts of impurities from a solid crude product.
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Column chromatography is a versatile technique for separating compounds with different polarities and is useful for removing a wider range of impurities.
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Vacuum distillation is ideal for purifying liquid products and for removing non-volatile or high-boiling impurities.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To induce crystallization, you can try the following:
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Add a small amount of a "good" solvent to dissolve the oil, then cool slowly.
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Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
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Add a seed crystal of the pure compound.
Q4: How can I prevent my purified this compound from discoloring during storage?
A4: To prevent discoloration due to oxidation, store the purified compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature.
Quantitative Data
The following tables provide representative data for the purification of aromatic amines. The specific values for this compound may vary depending on the experimental conditions.
Table 1: Representative Solvent Systems for Recrystallization of Aromatic Amines
| Solvent System | Typical Recovery Yield | Notes |
| Ethanol/Water | 70-90% | Good for moderately polar anilines. The compound is dissolved in hot ethanol, and water is added dropwise until cloudiness persists. |
| Hexane/Ethyl Acetate | 60-85% | Suitable for less polar anilines. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent. |
| Toluene | 50-80% | Can be effective for some aromatic amines, but higher boiling point may require careful cooling. |
Table 2: Representative Conditions for Column Chromatography of Aromatic Amines
| Stationary Phase | Mobile Phase (Eluent) | Typical Purity Achieved |
| Silica Gel | Hexane:Ethyl Acetate (gradient) | >98% |
| Silica Gel with 0.5% Triethylamine | Dichloromethane:Methanol (gradient) | >99% |
| Alumina (neutral) | Petroleum Ether:Diethyl Ether (gradient) | >98% |
Table 3: Representative Conditions for Vacuum Distillation of Substituted Anilines
| Compound | Boiling Point (°C) / Pressure (mmHg) | Typical Purity Achieved |
| Aniline | 72 / 20[1] | >99.5% |
| 4-Ethylaniline | 98-100 / 10 | >99% |
| 2,6-Diisopropylaniline | 110-112 / 5 | >99% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a few drops of a hot solvent. A suitable solvent will dissolve the compound when hot but cause it to crystallize upon cooling. Test various solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane or petroleum ether). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
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Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.
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Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Use a magnetic stirrer or a capillary for ebullition.
-
Sample Charging: Place the crude this compound into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied vacuum.
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Completion: Stop the distillation when the temperature starts to drop or when most of the material has distilled, leaving a small residue.
-
Isolation: Carefully release the vacuum and collect the purified product from the receiving flask.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A logical guide for troubleshooting low product yield during purification.
References
Common side products in the synthesis of substituted anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted anilines?
A1: The most prevalent methods for synthesizing substituted anilines include the reduction of nitroarenes, palladium-catalyzed Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.
Q2: I am observing a dark coloration in my aniline product. What is the likely cause and how can I prevent it?
A2: Dark coloration, often described as red or brown, is typically due to the formation of oxidized and/or polymeric impurities.[1][2] Aniline and its derivatives are susceptible to air oxidation, which can be exacerbated by light and heat.[1][2] To prevent this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified product in a cool, dark place.[3] Distillation, often under reduced pressure, can be an effective purification method to remove these colored impurities.[2]
Q3: My purification by column chromatography is proving difficult, with products and byproducts co-eluting. What can I do?
A3: Co-elution during column chromatography of aniline derivatives is a common challenge due to the similar polarities of the desired product and various side products. Here are a few troubleshooting strategies:
-
Optimize the Solvent System: A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) can improve separation.
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Modify the Stationary Phase: If using silica gel, which is acidic, the basic aniline compounds can interact strongly, leading to tailing. Adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Acid Wash: An acidic wash (e.g., with dilute HCl) during the workup can protonate the basic aniline and its byproducts, allowing them to be extracted into the aqueous phase, separating them from non-basic impurities.[4] The anilines can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]
Troubleshooting Guides by Synthetic Method
Reduction of Nitroarenes
The reduction of a nitro group to an amine is a fundamental transformation for the synthesis of anilines.[5]
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting/Solutions |
| Incomplete reaction; starting material remains. | Insufficient reducing agent; deactivated catalyst; reaction time too short. | Increase the equivalents of the reducing agent. For catalytic hydrogenations, ensure the catalyst is fresh and active. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Formation of side products such as azo, azoxy, or hydroxylamine compounds. | Incomplete reduction; choice of reducing agent and reaction conditions.[6][7] | The choice of reducing agent and reaction conditions is critical. Stronger reducing agents and more forcing conditions (e.g., higher temperature) favor complete reduction to the aniline. Milder conditions may lead to the accumulation of intermediates. |
| Low yield after workup. | Product loss during extraction; formation of water-soluble salts. | Ensure the aqueous layer is thoroughly extracted after basification to liberate the free aniline. Be cautious not to make the solution too basic, which could lead to degradation of some products. |
Quantitative Data on Side Product Formation:
The formation of side products during the reduction of nitroarenes is highly dependent on the chosen reducing agent and reaction conditions.
Table 1: Influence of Reducing Agent on Product Distribution in Nitrobenzene Reduction
| Reducing Agent | Primary Product | Common Side Products | Typical Yield of Aniline |
| H₂/Pd-C | Aniline | Minimal under optimal conditions | >95% |
| Fe/HCl | Aniline | Iron sludge | High, often >90% |
| Sn/HCl | Aniline | Tin salts | High, often >90%[8] |
| Na₂S/H₂O | Aniline | Azoxybenzene, Azobenzene | Variable, can be selective for aniline or intermediates |
| Zn/NH₄Cl | Phenylhydroxylamine | Aniline, Azoxybenzene | Lower for aniline, selective for hydroxylamine under controlled conditions |
Note: Yields are approximate and can vary significantly with specific reaction conditions.
Detailed Experimental Protocol: Reduction of Nitrobenzene to Aniline using Iron and HCl [2]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron filings (e.g., 2.1 equivalents) and a solution of the nitrobenzene derivative (1 equivalent) in ethanol/water (e.g., 5:1 v/v).
-
Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid (e.g., 0.2 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron residues. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Add water and basify with a saturated solution of sodium bicarbonate.
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Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aniline can be further purified by column chromatography or distillation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[9]
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting/Solutions |
| Low or no conversion. | Inactive catalyst; unsuitable ligand or base; poor quality reagents or solvent. | Use a pre-catalyst or ensure the active Pd(0) species is generated. Screen different ligands and bases.[3] Ensure all reagents are pure and the solvent is anhydrous and degassed. |
| Formation of hydrodehalogenated arene. | β-hydride elimination from the palladium-amide intermediate.[9] | This is a common side reaction.[9] The choice of ligand is critical; bulky, electron-rich ligands often suppress this pathway.[3] |
| Homocoupling of the aryl halide or aniline. | Suboptimal ligand or reaction conditions. | Screen different ligands and adjust the reaction concentration.[3] |
Quantitative Data on Side Product Formation:
The choice of ligand and base significantly impacts the efficiency of the Buchwald-Hartwig amination and the extent of side product formation.
Table 2: Effect of Ligand and Base on Hydrodehalogenation in the Coupling of 4-chlorotoluene and Aniline
| Ligand | Base | Yield of N-phenyl-4-methylaniline (%) | Yield of Toluene (Hydrodehalogenation) (%) |
| P(t-Bu)₃ | NaOt-Bu | 85 | 10 |
| XPhos | K₃PO₄ | 92 | 5 |
| RuPhos | K₂CO₃ | 95 | <3 |
| SPhos | Cs₂CO₃ | 94 | <4 |
Note: Data is representative and compiled from various sources. Actual yields will depend on specific reaction conditions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination [5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents). Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the aryl halide (1 equivalent), the aniline (1.2 equivalents), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
N-Alkylation of Anilines
Direct alkylation of anilines can be challenging due to over-alkylation.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting/Solutions |
| Formation of di- and tri-alkylated anilines. | The mono-alkylated product is often more nucleophilic than the starting aniline. | Use a large excess of the aniline relative to the alkylating agent.[10] Add the alkylating agent slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity. |
| Low yield. | Poor reactivity of the starting materials; inappropriate reaction conditions. | Use a more reactive alkylating agent (e.g., iodide instead of chloride). Increase the reaction temperature, but be mindful of potential side reactions. |
| C-alkylation of the aromatic ring. | High reaction temperatures; presence of certain catalysts. | Lower the reaction temperature. Screen different catalysts that favor N-alkylation. |
Quantitative Data on Side Product Formation:
The degree of over-alkylation is influenced by the stoichiometry of the reactants and the nature of the alkylating agent.
Table 3: Influence of Aniline to Alkylating Agent Ratio on Product Distribution
| Aniline : Benzyl Bromide Ratio | Yield of N-Benzylaniline (%) | Yield of N,N-Dibenzylaniline (%) |
| 1 : 1 | 65 | 30 |
| 3 : 1 | 85 | 10 |
| 5 : 1 | 92 | 5 |
Note: Data is illustrative and actual results may vary.
Detailed Experimental Protocol: Mono-N-Alkylation of Aniline
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Reaction Setup: In a round-bottom flask, dissolve the aniline (e.g., 3 equivalents) in a suitable solvent (e.g., acetonitrile). Add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Reagent Addition: Add the alkylating agent (1 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the base.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the mono-alkylated product from unreacted aniline and over-alkylated byproducts.
Visualizations
Below are diagrams created using Graphviz (DOT language) to illustrate key concepts in aniline synthesis.
References
- 1. medium.com [medium.com]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Aniline Purification by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aniline and its derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when purifying aniline by silica gel column chromatography?
A1: The most prevalent issues encountered during the purification of aniline on silica gel include:
-
Peak Tailing: Aniline, being a basic compound, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.[1]
-
Irreversible Adsorption: In some cases, the interaction between aniline and the silica gel is so strong that the compound does not elute from the column at all.[2]
-
Compound Degradation: The acidic nature of silica gel can potentially cause the degradation of sensitive aniline derivatives.
-
Poor Resolution: Difficulty in separating aniline from impurities with similar polarities.
Q2: How can I prevent my aniline compound from sticking to the silica gel column?
A2: To prevent aniline from irreversibly adsorbing to the silica gel, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[2] Typically, a concentration of 0.1-1% (v/v) of triethylamine is sufficient to neutralize the acidic silanol groups and improve the elution of the basic aniline compound.
Q3: What is the ideal mobile phase for purifying aniline on a silica gel column?
A3: The choice of mobile phase depends on the polarity of your specific aniline derivative and the impurities you are trying to separate it from. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[3] You can determine the optimal solvent system by first running a thin-layer chromatography (TLC) of your crude mixture with various solvent ratios.[3] Aim for a retention factor (Rf) of around 0.2-0.3 for your target compound to ensure good separation on the column.
Q4: Can I use reversed-phase chromatography to purify aniline?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a very effective technique for purifying aniline and its derivatives.[4] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[5] This method is particularly useful for separating aniline from non-polar impurities.
Troubleshooting Guides
Problem 1: Poor Separation or No Elution of Aniline
If your aniline compound is not eluting from the column or is co-eluting with impurities, consider the following troubleshooting steps.
Troubleshooting Workflow for Aniline Purification
Caption: Troubleshooting workflow for poor or no separation of aniline.
Problem 2: Peak Tailing in HPLC
Peak tailing is a common issue when analyzing basic compounds like aniline by HPLC. The following guide provides steps to address this problem.
Logical Relationships for Troubleshooting Peak Tailing
Caption: Logical relationships for troubleshooting peak tailing.
Data Presentation
Table 1: Physicochemical Properties of Aniline
| Property | Value | Reference |
| pKa of Conjugate Acid (Anilinium ion) | ~4.6 | [6][7] |
| Boiling Point | 184 °C | |
| Solubility in Water | 3.6 g/100 mL at 20 °C | |
| Appearance | Colorless to brown oily liquid |
Understanding the pKa of aniline's conjugate acid is crucial for pH manipulation in reversed-phase chromatography. To ensure aniline is in its neutral, less polar form and interacts more strongly with the stationary phase, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa (i.e., pH > 6.6).
Table 2: Common Mobile Phase Systems for Aniline Purification
| Chromatography Mode | Stationary Phase | Typical Mobile Phase Composition | Notes |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate (gradient) | Start with a low polarity mixture (e.g., 98:2) and gradually increase the ethyl acetate concentration. Add 0.1-1% triethylamine to reduce peak tailing.[3] |
| Normal-Phase | Alumina (basic or neutral) | Hexane/Dichloromethane (gradient) | A good alternative to silica for acid-sensitive anilines. |
| Reversed-Phase | C18 | Acetonitrile/Water or Methanol/Water (with buffer) | A buffer (e.g., phosphate or acetate) is often used to control pH.[5] |
Experimental Protocols
Protocol 1: General Procedure for Aniline Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of aniline derivatives using normal-phase column chromatography.
1. Materials and Reagents:
-
Crude aniline sample
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates and chamber
-
Fraction collection tubes
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude sample in a suitable solvent.
-
Spot the solution on a TLC plate and develop it with different ratios of hexane and ethyl acetate.
-
The ideal solvent system will give your target aniline an Rf value of approximately 0.2-0.3.[3]
-
If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the developing solvent.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry. [3]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to be absorbed completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[3]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified aniline.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
Technical Support Center: Optimizing Friedel-Crafts Alkylation of Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of anilines. The following information addresses common challenges and offers optimized protocols to ensure successful reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of aniline failing?
Direct Friedel-Crafts alkylation of aniline is generally unsuccessful due to a fundamental incompatibility between the aniline and the Lewis acid catalyst (e.g., AlCl₃).[1] The amino group (-NH₂) of aniline is a Lewis base, which reacts with the Lewis acid catalyst in an acid-base reaction.[2][3][4] This forms a stable salt complex, placing a positive charge on the nitrogen atom.[1][4] This complex strongly deactivates the aromatic ring, rendering it resistant to the required electrophilic aromatic substitution.[1][2][4]
Q2: I observe a precipitate upon adding the Lewis acid to my aniline. What is it?
The precipitate is the salt formed from the Lewis acid-base reaction between the amino group of aniline and the Lewis acid catalyst. This is an expected observation and confirms the incompatibility of unprotected anilines with standard Friedel-Crafts conditions.
Q3: Can I use other Lewis acids besides AlCl₃ to avoid this issue?
While various Lewis acids (e.g., BF₃, FeCl₃, TiCl₄) can be used for Friedel-Crafts reactions, they will all react with the basic amino group of aniline, leading to the same deactivation problem.[2] Therefore, simply changing the Lewis acid catalyst is not a viable solution for unprotected anilines.
Q4: How can I successfully achieve the alkylation of an aniline?
The most effective and common strategy is to protect the amino group before performing the Friedel-Crafts reaction.[1] This involves converting the -NH₂ group into a less basic functional group, most commonly an amide, through a process like acetylation. The resulting N-acyl group (e.g., acetanilide) is less reactive with the Lewis acid catalyst, allowing the Friedel-Crafts alkylation to proceed on the aromatic ring. Following the alkylation, the protecting group is removed to yield the desired alkylated aniline.[1]
Q5: Are there any alternative methods to traditional Friedel-Crafts alkylation for anilines?
Yes, several alternative methods have been developed to circumvent the issues with classical Friedel-Crafts reactions. These include:
-
Transition metal-catalyzed hydroarylation: Cationic rhodium complexes have been used to catalyze the hydroarylation of anilines with styrenes.[2]
-
Titanium (IV)-catalyzed reactions: TiCl₄ can be used in catalytic amounts (e.g., 20 mol%) for the ortho-benzylation of anilines with styrenes, providing moderate to good yields.[2]
-
Aza-Friedel-Crafts reactions: Using specific nickel (II) complexes as catalysts, highly efficient asymmetric aza-Friedel-Crafts alkylations of anilines can be achieved with cyclic N-sulfonyl α-ketiminoesters, yielding up to 96% with high enantioselectivity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No reaction or very low yield with aniline | The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst, deactivating the aromatic ring. | Protect the amino group by converting it to an amide (e.g., acetanilide) before the Friedel-Crafts reaction. Subsequently, deprotect the amide to obtain the alkylated aniline. |
| Precipitate formation upon catalyst addition | Formation of a salt complex between the aniline's amino group and the Lewis acid catalyst. | This is expected with unprotected anilines. Proceed with the protection of the amino group as the first step. |
| Low yield with protected aniline (e.g., acetanilide) | 1. Incomplete protection of the amino group. 2. Insufficient catalyst activity due to moisture. 3. Suboptimal reaction temperature or time. | 1. Ensure the protection step goes to completion by monitoring with TLC. 2. Use anhydrous reagents and solvents, and thoroughly dry all glassware. Lewis acids like AlCl₃ are highly moisture-sensitive. 3. Optimize the reaction conditions, including temperature and reaction time, for the specific substrates. |
| Formation of ortho and para isomers | The N-acetyl group in acetanilide is an ortho-, para-director. | The para-substituted product is typically favored due to steric hindrance from the N-acetyl group. Separation of isomers can be achieved using column chromatography. |
| Polyalkylation | The initial alkylation product is more reactive than the starting material. | This is less of a problem with acylation. For alkylation, using a large excess of the aromatic substrate can help to minimize polyalkylation. |
Experimental Protocols
Protocol 1: Protection of Aniline (Acetylation)
This protocol describes the conversion of aniline to acetanilide to protect the amino group.
Reactants:
-
Aniline
-
Acetic Anhydride
-
Sodium Acetate
-
Hydrochloric Acid
-
Water
Procedure:
-
Dissolve aniline in a mixture of water and concentrated hydrochloric acid.
-
Prepare a separate solution of sodium acetate in water.
-
To the stirred aniline hydrochloride solution, add acetic anhydride.
-
Immediately add the sodium acetate solution. A white precipitate of acetanilide should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude acetanilide can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Friedel-Crafts Alkylation of Acetanilide
This is a general procedure and should be optimized for specific alkylating agents.
Reactants:
-
Acetanilide
-
Alkyl Halide (e.g., benzyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Solvent (e.g., carbon disulfide or dichloromethane)
Procedure:
-
Suspend acetanilide in the anhydrous solvent in a flask equipped with a reflux condenser and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add anhydrous AlCl₃ to the stirred suspension.
-
Add the alkyl halide dropwise from the dropping funnel while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the optimized duration, monitoring the progress by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Deprotection of Alkylated Acetanilide
This protocol describes the removal of the acetyl protecting group to yield the final alkylated aniline.
Reactants:
-
Alkylated Acetanilide
-
Aqueous Hydrochloric Acid or Sodium Hydroxide
Procedure:
-
Reflux the alkylated acetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and neutralize it.
-
Extract the alkylated aniline product with a suitable organic solvent.
-
Wash the organic layer with water, dry it over a suitable drying agent, and remove the solvent to obtain the final product.
Data Presentation
Table 1: Yields for Friedel-Crafts Reactions of Protected Anilines
| Substrate | Acylating/Alkylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Acetanilide | Chloroacetyl chloride | AlCl₃ | Not Specified | 81 | [6] |
| Benzanilide | Chloroacetyl chloride | AlCl₃ | Not Specified | 70 | [6] |
| N-(4-chlorophenyl)acetamide | Acyl chloride | AlCl₃ | 0 °C to rt | Moderate to Good | [7] |
Note: Direct comparison of yields is challenging due to varying reaction conditions and substrates in the literature. The data illustrates the success of the protection strategy.
Table 2: Yields for Alternative Alkylation Methods of Anilines
| Aniline Derivative | Alkylating Agent | Catalyst System | Conditions | Yield (%) | Reference |
| Various anilines | Styrenes | [Rh(cod)₂]BF₄, PPh₃, HBF₄·OEt₂ | Not Specified | Moderate to Good | [2] |
| Electron-rich/N-alkylated anilines | Styrenes | HBF₄ | Not Specified | Moderate to Good | [2] |
| Electron-rich/poor anilines | Styrenes | 20 mol% TiCl₄ | Not Specified | Moderate to Good | [2] |
| Aniline derivatives | Cyclic N-sulfonyl α-ketiminoesters | Nickel complex with chiral ligand | Mild conditions | up to 96 | [5] |
Visualizations
Logical Workflow for Troubleshooting Friedel-Crafts Alkylation of Anilines
References
- 1. benchchem.com [benchchem.com]
- 2. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. quora.com [quora.com]
- 5. Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters: the effect of catalyst confinement and the rationale behind the high enantioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Oxidation and Dimerization of Aniline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the common challenges of oxidation and dimerization of aniline derivatives in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my aniline derivatives turning dark and forming colored impurities?
A1: The discoloration of aniline derivatives, often appearing as a yellow, brown, or black tar-like substance, is a common indicator of oxidation and subsequent polymerization. The amino group (-NH₂) on the aniline ring is electron-donating, making the aromatic ring highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, the presence of metal ions, and acidic conditions. The initial oxidation products can further react to form colored dimeric and polymeric species.
Q2: What are the primary strategies to prevent the oxidation and dimerization of aniline derivatives?
A2: The most effective strategies to minimize the degradation of aniline derivatives include:
-
Working under an inert atmosphere: Displacing oxygen with an inert gas like nitrogen or argon is a primary and highly effective method to prevent oxidation.
-
Using protecting groups: Temporarily masking the amino group, most commonly through acetylation, reduces its susceptibility to oxidation.
-
Controlling the pH: The rate of aniline oxidation is significantly influenced by the pH of the reaction medium.
-
Using antioxidants: The addition of radical scavengers can inhibit the oxidation process.
-
Maintaining low temperatures: Storing and reacting aniline derivatives at reduced temperatures can slow down the rate of degradation.
Q3: How does pH affect the stability of aniline derivatives?
A3: The stability of aniline derivatives is highly dependent on pH. The rate of oxidation can increase in acidic conditions, often reaching a maximum near the pKa of the specific aniline derivative, after which it may decrease. For instance, the oxidation of aniline by potassium permanganate shows a "parabola-like shaped pH-rate profile," where the reaction rate constants are highest near the pKa of aniline.[1] In some systems, acidic conditions (e.g., pH 3) can lead to an increase in aniline removal, but extreme acidity (pH < 3) might reduce the efficiency of certain degradation processes.[2]
Q4: Can I use antioxidants to stabilize my aniline derivatives? If so, which ones are effective?
A4: Yes, antioxidants can be used to stabilize aniline derivatives by scavenging free radicals that initiate the oxidation process. Phenolic compounds and other aromatic amines are known to be effective. The antioxidant activity is influenced by the substituents on the aniline ring, with electron-donating groups generally enhancing activity. For example, aminophenols and phenylenediamines show significantly higher antioxidant activity than aniline itself.[3] While specific choices depend on the application, derivatives of phenylenediamine and certain phenolic compounds are known to inhibit the oxidation of organic molecules.
Troubleshooting Guides
Issue 1: Reaction mixture turns dark brown or black upon starting the reaction.
| Probable Cause | Solution |
| Air Oxidation | The aniline derivative is reacting with atmospheric oxygen. This can be catalyzed by metal salts or acidic conditions. |
| Perform the reaction under an inert atmosphere. Assemble the reaction glassware and dry it thoroughly. Cool the apparatus under a stream of nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction. | |
| Use degassed solvents. Sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use, or use the freeze-pump-thaw method for more rigorous degassing. | |
| Impure Starting Material | The aniline starting material may already contain colored oxidation products. |
| Purify the aniline derivative before use. Distillation, recrystallization, or treatment with activated carbon can remove colored impurities. | |
| High Reaction Temperature | Elevated temperatures accelerate the rate of oxidation. |
| Run the reaction at a lower temperature. If the reaction is exothermic, ensure efficient cooling and control the rate of addition of reagents. |
Issue 2: Formation of a tar-like substance or insoluble polymer.
| Probable Cause | Solution |
| Oxidative Dimerization/Polymerization | The aniline derivative is undergoing oxidative coupling to form insoluble polymeric materials. |
| Protect the amino group. Acetylation of the amino group to form an acetanilide is a common and effective method to prevent unwanted oxidation and polymerization. The protecting group can be removed after the reaction. | |
| Control the pH of the reaction. As pH can significantly affect the rate of oxidation, buffering the solution may be necessary to maintain an optimal pH.[1] | |
| Presence of Catalytic Impurities | Trace metal ions can catalyze polymerization. |
| Use high-purity reagents and solvents. If metal catalysis is suspected, consider adding a chelating agent. |
Data Presentation
Table 1: Comparative Antioxidant Efficacy of Aniline Derivatives
This table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of aniline and several of its derivatives. The data is presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.[3]
| Compound Name | Structure | DPPH Scavenging Activity (EC50 in mM) |
| Aniline | C₆H₅NH₂ | > 83 |
| 2-Aminophenol | HOC₆H₄NH₂ (ortho) | 0.011 |
| 3-Aminophenol | HOC₆H₄NH₂ (meta) | 0.048 |
| 4-Aminophenol | HOC₆H₄NH₂ (para) | 0.015 |
| o-Phenylenediamine | C₆H₄(NH₂)₂ (ortho) | 0.013 |
| p-Phenylenediamine | C₆H₄(NH₂)₂ (para) | 0.021 |
Table 2: Effect of pH on the Pseudo-First-Order Rate Constant (k_obs) for Aniline Oxidation by Persulfate
This table shows the effect of initial pH on the degradation rate of aniline by heat-assisted persulfate oxidation. The experiments were conducted at a constant temperature.
| Initial pH | Pseudo-First-Order Rate Constant (k_obs) (min⁻¹) |
| 3.0 | 0.005 |
| 5.0 | 0.012 |
| 7.0 | 0.015 |
| 9.0 | 0.013 |
| 11.0 | 0.020 |
Data adapted from a study on aniline degradation by persulfate oxidation.[4]
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)
This protocol describes a simple and cost-effective method for establishing an inert atmosphere for many common laboratory applications.
Materials:
-
Reaction flask and other necessary glassware
-
Rubber septum
-
Nitrogen gas cylinder with a regulator
-
Balloon
-
Needles (one for gas inlet, one for outlet)
Procedure:
-
Prepare Glassware: Ensure your reaction flask and all other glassware are clean and thoroughly dried, either by flame-drying under vacuum or oven-drying.
-
Assemble Apparatus: Assemble the glassware while it is still hot and immediately seal the reaction flask with a rubber septum.
-
Prepare Inert Gas Source: Inflate a balloon with nitrogen gas to a diameter of about 7-8 inches. Twist the balloon to prevent gas from escaping and attach a needle to the opening.
-
Purge the Flask: Insert the needle from the nitrogen-filled balloon through the septum of the reaction flask. To displace the air inside the flask, insert a second "outlet" needle through the septum that is open to the atmosphere.
-
Establish Inert Atmosphere: Allow the nitrogen to flush the flask for 5-10 minutes. The flow of nitrogen will push the air out through the outlet needle.
-
Maintain Positive Pressure: Remove the outlet needle first, followed by the inlet needle from the balloon. The balloon can then be re-inserted to maintain a slight positive pressure of nitrogen in the flask, which will prevent air from entering.
Protocol 2: Protection of an Aniline Derivative by Acetylation
This protocol provides a general procedure for the acetylation of an aniline derivative using acetic anhydride.
Materials:
-
Aniline derivative
-
Acetic anhydride
-
Suitable solvent (e.g., glacial acetic acid, water)
-
Sodium acetate (if using aqueous conditions)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve Aniline Derivative: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent. If using aqueous conditions, the aniline can be dissolved in water with the aid of hydrochloric acid to form the soluble hydrochloride salt.[5]
-
Add Acetic Anhydride: Slowly add acetic anhydride to the solution with constant stirring. The reaction is often exothermic.
-
Promote Reaction: If necessary, gently warm the mixture to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolate the Product: Pour the reaction mixture into cold water with vigorous stirring to precipitate the acetanilide product.
-
Purify the Product: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acetanilide derivative.
Visualizations
Caption: Plausible oxidation and dimerization pathway of an aniline derivative.
Caption: Troubleshooting workflow for discolored aniline derivative reactions.
Caption: Experimental workflow for the acetylation of an aniline derivative.
References
Challenges in the scale-up of 3-Isopropyl-4-methoxyaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropyl-4-methoxyaniline, particularly focusing on the challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of 4-methoxyaniline (p-anisidine) using an isopropylating agent such as isopropanol or 2-chloropropane, catalyzed by a strong acid. Alternative, though less common, routes include multi-step processes involving the nitration of a precursor followed by reduction of the nitro group, or reductive amination of a corresponding ketone.
Q2: What are the primary challenges when scaling up the Friedel-Crafts alkylation of 4-methoxyaniline?
A2: Scaling up the Friedel-Crafts alkylation of anilines presents several challenges. The core issue often revolves around the basicity of the aniline's amino group, which can react with and deactivate the Lewis acid catalyst.[1] This can lead to a halt in the reaction and low yields. Other significant challenges include controlling regioselectivity to favor the desired 3-isomer, preventing polyalkylation, managing reaction exotherms, and purifying the final product from isomers and byproducts.
Q3: Are there specific safety precautions for the synthesis of this compound?
A3: Yes, handling the reagents involved in this synthesis requires stringent safety protocols. 4-methoxyaniline is toxic and can be absorbed through the skin.[2] Strong acids used as catalysts are corrosive. The reaction can be exothermic, necessitating careful temperature control to prevent runaways, especially at a larger scale. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and lab coats, should be worn at all times. The reaction should be conducted in a well-ventilated area or a fume hood.[2]
Troubleshooting Guide
Low Yield
Q4: We are experiencing significantly lower yields upon scaling up the synthesis from lab to pilot scale. What are the potential causes and solutions?
A4: Low yields during scale-up can stem from several factors:
-
Catalyst Deactivation: The amino group of 4-methoxyaniline can form a complex with the Lewis acid catalyst, rendering it inactive.[3] At a larger scale, inadequate mixing can exacerbate this issue.
-
Troubleshooting:
-
Consider protecting the amine group (e.g., as an amide) before alkylation, followed by deprotection.[3]
-
Ensure efficient agitation to maintain catalyst dispersion.
-
Experiment with catalyst loading; sometimes a higher catalyst-to-substrate ratio is needed at scale.
-
-
-
Insufficient Water Removal: If using isopropanol as the alkylating agent, water is a byproduct. Inefficient removal can shift the reaction equilibrium backward.
-
Troubleshooting:
-
On a larger scale, a Dean-Stark trap or a similar setup can be used to continuously remove water.
-
Sparging the reaction with an inert gas like nitrogen can also help carry away water vapor.
-
-
-
Suboptimal Temperature Control: Poor heat transfer in larger reactors can lead to localized hot spots, promoting side reactions and decomposition of the product.
-
Troubleshooting:
-
Ensure the reactor has adequate heat exchange capacity.
-
Employ controlled, gradual addition of reagents to manage the exotherm.
-
Monitor the internal reaction temperature at multiple points if possible.
-
-
Impurity Profile
Q5: Our scaled-up batch shows a high percentage of isomeric impurities. How can we improve the regioselectivity?
A5: The formation of isomers is a common challenge in electrophilic aromatic substitutions. The methoxy and amino groups of p-anisidine direct the incoming isopropyl group to different positions.
-
Troubleshooting to Improve Selectivity:
-
Catalyst Choice: The type of acid catalyst can influence isomer distribution. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) or solid acid catalysts (e.g., zeolites), as the steric bulk and acidity can affect the regioselectivity.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer. A systematic study of the temperature profile is recommended.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. A solvent screen may identify conditions that favor the desired isomer.
-
Q6: We are observing significant amounts of di- and poly-isopropyl substituted byproducts. How can this be minimized?
A6: Polyalkylation occurs when the initial product is more reactive than the starting material.
-
Troubleshooting to Minimize Polyalkylation:
-
Molar Ratio of Reactants: Use a molar excess of 4-methoxyaniline relative to the isopropylating agent. This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
-
Controlled Addition: Add the isopropylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Purification Challenges
Q7: We are finding it difficult to separate this compound from unreacted starting material and isomeric byproducts at a large scale. What purification strategies are recommended?
A7: The separation of closely related aniline derivatives can be challenging.
-
Recommended Purification Techniques:
-
Acid-Base Extraction: Unreacted 4-methoxyaniline can be removed by washing the organic phase with a dilute aqueous acid solution (e.g., 1M HCl).[5] The aniline will be protonated and move to the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent, though this may not be selective if the product is also basic.
-
Fractional Vacuum Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.
-
Crystallization: It may be possible to form a salt of the desired product (e.g., hydrochloride) and selectively crystallize it from a suitable solvent system.
-
Data Presentation
Table 1: Hypothetical Reaction Parameters for Scale-Up
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Recommended Range for Optimization |
| 4-Methoxyaniline | 1.0 eq | 1.0 eq | 1.0 - 1.5 eq |
| Isopropanol | 1.2 eq | 1.1 eq | 1.05 - 1.3 eq |
| Acid Catalyst (e.g., H₂SO₄) | 2.0 eq | 2.2 eq | 1.5 - 2.5 eq |
| Temperature | 80 °C | 80-90 °C (monitor exotherm) | 70 - 100 °C |
| Reaction Time | 6 hours | 8-12 hours | Monitor by HPLC/GC |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, charge 4-methoxyaniline and the solvent (e.g., dichlorobenzene).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) while maintaining the temperature below 30°C.
-
Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 80°C). Add the isopropylating agent (e.g., isopropanol) dropwise via the addition funnel over a period of 2-4 hours to control the exotherm.
-
Reaction Monitoring: Maintain the reaction mixture at temperature and monitor the progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed or the product concentration plateaus.
-
Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice. Neutralize the mixture with a concentrated aqueous base solution (e.g., 50% NaOH) to a pH of >10, ensuring the temperature is controlled.
-
Extraction: Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
References
Technical Support Center: Purification of Aniline Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual starting materials from aniline reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from reactions involving aniline.
Issue 1: Residual aniline remains in the organic layer after an acidic wash.
-
Question: I've performed an acidic wash with 1M HCl to remove unreacted aniline, but TLC analysis still shows a significant amount of aniline in my organic layer. What could be the problem?
-
Answer: This issue can arise from several factors:
-
Insufficient Acid: The amount of acid used may not be sufficient to protonate all the aniline present. It is recommended to use a molar excess of acid relative to the suspected amount of residual aniline.
-
Inadequate Mixing: Insufficient shaking or stirring during the extraction will lead to incomplete partitioning of the aniline salt into the aqueous layer. Ensure vigorous mixing for several minutes.[1]
-
pH of the Aqueous Layer: After the wash, check the pH of the aqueous layer to ensure it is acidic. If it is neutral or basic, the aniline will not be protonated and will remain in the organic phase.
-
Multiple Washes: A single extraction may not be sufficient. Performing multiple washes with fresh acidic solution will improve the efficiency of aniline removal.[2] It is generally more effective to perform several extractions with smaller volumes of solvent than one extraction with a large volume.[3]
-
Troubleshooting Workflow: Incomplete Aniline Removal by Acidic Wash
Caption: Troubleshooting workflow for incomplete aniline removal.
Issue 2: My desired product is also basic and is lost during the acidic wash.
-
Question: My product has a basic functional group, and I'm losing a significant amount of it in the aqueous layer during the acidic wash intended to remove aniline. How can I purify my product without this loss?
-
Answer: When your product is also basic, an acidic wash is not a suitable method.[1] Consider these alternative purification strategies:
-
Column Chromatography: This is often the most effective method to separate compounds with similar basicities. You may need to optimize the solvent system. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase can prevent peak tailing and improve separation on silica gel.[4]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, including residual aniline.[2][5] The choice of solvent is crucial for successful recrystallization.
-
Distillation: If your product and aniline have significantly different boiling points, distillation under reduced pressure can be an option.[6] Steam distillation is also a possibility for separating aniline from non-volatile products.[7][8]
-
Decision Tree: Purification Strategy for Basic Products
Caption: Selecting a purification method for basic products.
Issue 3: Aniline and my product have very similar Rf values on TLC, making chromatographic separation difficult.
-
Question: I am trying to use flash chromatography to separate my product from aniline, but they co-elute or have very similar Rf values in standard solvent systems like hexane/ethyl acetate. What can I do?
-
Answer: Co-elution is a common challenge in chromatography. Here are some strategies to improve separation:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: As mentioned, adding a small amount of triethylamine or pyridine to the eluent can interact with the silica gel and change the relative retention of basic compounds like aniline.[4]
-
Change Solvent System: Experiment with different solvent systems that have different selectivities. For example, if you are using a hexane/ethyl acetate system, you could try a system with dichloromethane/methanol or toluene/acetone.[4]
-
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for separating basic compounds.[4] Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier) can also be effective.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for removing large amounts of unreacted aniline?
A1: For removing significant quantities of aniline, an acidic wash is typically the most efficient initial purification step.[2] This will remove the bulk of the aniline, allowing for a more straightforward final purification by recrystallization or chromatography if necessary.
Q2: How can I monitor the progress of aniline removal?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the removal of aniline.[2] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used. Aniline is a relatively polar compound and should have a distinct spot. As the purification proceeds, the intensity of the aniline spot on the TLC plate should decrease and eventually disappear.[2]
Q3: My aniline has turned dark brown. Can I still use it in my reaction?
A3: The dark color is likely due to oxidation of the aniline.[10][11] While it may still be usable for some reactions, the impurities could lead to side reactions and lower yields. It is best to purify the aniline before use, for example, by distillation.[12]
Q4: What are some common drying agents for aniline, and are there any I should avoid?
A4: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used to dry organic solutions containing aniline.[2] Potassium hydroxide (KOH) can also be used to dry aniline itself.[13] You should avoid using calcium chloride (CaCl₂) as it can form a complex with aniline.[7]
Quantitative Data Summary
The following table summarizes the expected purity and yield for common purification methods. The actual results will vary depending on the specific reaction, the initial purity of the crude product, and the experimental conditions.
| Purification Method | Expected Purity | Typical Yield | Notes |
| Acidic Wash | >95% | High | Primarily for bulk removal of aniline. The purity of the product in the organic phase depends on other impurities.[2] |
| Recrystallization | >99% | 80-95% | Highly effective for removing small amounts of impurities from solid products.[2][14] |
| Column Chromatography | >99% | 70-90% | Excellent for achieving high purity, especially when other methods fail.[2] |
| Distillation | High | Variable | Dependent on the difference in boiling points between the product and aniline. |
Key Experimental Protocols
Protocol 1: Acidic Wash for Aniline Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[2]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aniline will have reacted with the HCl to form aniline hydrochloride, which will be in the aqueous (bottom) layer. Drain the aqueous layer.
-
Repeat Washes: Repeat the wash with 1M HCl at least two more times to ensure complete removal of the aniline.[2] Monitor the removal by TLC.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).[2]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).[2] Filter or decant the solution and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required. For aniline separation issues, consider adding 0.1-1% triethylamine to the mobile phase.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the aniline impurity is soluble at all temperatures or insoluble.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. scribd.com [scribd.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 14. scribd.com [scribd.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Anilines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of interpreting NMR spectra for substituted anilines.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for preparing an aniline sample for NMR spectroscopy?
A1: Proper sample preparation is crucial for acquiring high-quality NMR spectra. A general protocol is as follows:
-
Sample Weighing : Weigh 5-10 mg of your substituted aniline for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][2]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves your sample. Chloroform-d (CDCl₃) is common, but solubility may require solvents like DMSO-d₆ or Acetone-d₆. Ensure the solvent does not react with your sample.[3]
-
Dissolution : Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Mix thoroughly using a vortex mixer or gentle sonication until the sample is fully dissolved.[2][4]
-
Filtering and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2][5]
-
Referencing : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.[6] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).[4]
Troubleshooting Guides
Q2: My -NH₂ proton signal is very broad or has disappeared entirely. What is happening and how can I fix it?
A2: This is a common issue caused by chemical exchange and/or hydrogen bonding. The acidic nature of the -NH₂ protons allows them to exchange with other labile protons (like trace water in the solvent) or with each other.[7][8]
-
Cause 1: Rapid Chemical Exchange: Protons on nitrogen atoms can rapidly exchange with other acidic protons in the solution (e.g., trace amounts of water or acid).[7][8] This rapid exchange averages the magnetic environment, leading to signal broadening. If the sample is dissolved in a solvent containing deuterium, such as D₂O or MeOD, the -NH₂ protons can exchange with deuterium atoms, rendering the signal "invisible" in the ¹H NMR spectrum.[9]
-
Cause 2: Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment, which can lead to rapid relaxation and broadening of adjacent proton signals.
-
Cause 3: Hydrogen Bonding: The chemical shift of -NH₂ protons is highly dependent on concentration, solvent, and temperature due to varying degrees of hydrogen bonding.[7][10]
Troubleshooting Steps:
-
Dry Your Sample and Solvent: Ensure your aniline sample is anhydrous and use a freshly opened bottle or properly dried deuterated solvent to minimize exchange with water.
-
Perform a D₂O Shake: To confirm the signal belongs to the -NH₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The -NH₂ signal should disappear due to H/D exchange.
-
Change Solvents: Acquiring the spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆ can slow down the exchange rate and often results in a sharper -NH₂ signal.[7]
-
Lower the Temperature: Reducing the temperature of the NMR experiment can slow the rate of chemical exchange, potentially leading to a sharper signal.[7]
Q3: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I begin to assign the protons?
A3: Overlapping aromatic signals are a frequent challenge with substituted anilines. A combination of analyzing coupling constants and utilizing 2D NMR techniques is the most effective strategy.
Step 1: Analyze Coupling Constants (J-values) The magnitude of the proton-proton coupling constant depends on the number of bonds separating the protons. Use these typical values to identify relationships:[11]
| Coupling Type | Number of Bonds | Typical J-value (Hz) |
| Ortho (3JHH) | 3 | 7 - 9 Hz |
| Meta (4JHH) | 4 | 2 - 3 Hz[12] |
| Para (5JHH) | 5 | < 1 Hz |
Step 2: Employ 2D NMR Spectroscopy If 1D analysis is insufficient, 2D NMR is essential for unambiguous assignments.[13]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[14][15] A cross-peak between two signals in a COSY spectrum indicates that those two protons are spin-spin coupled (typically ortho, but sometimes meta). This is invaluable for tracing the connectivity of protons around the aromatic ring.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[14][16] This allows you to assign a proton and its corresponding carbon in one step.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is extremely useful for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule.[14]
Q4: How can I distinguish between ortho, meta, and para isomers of a disubstituted aniline using ¹H NMR?
A4: The substitution pattern creates distinct symmetries and splitting patterns in the aromatic region, which are key to distinguishing isomers.[17]
-
Para-substituted: Due to the plane of symmetry, there are only two chemically distinct types of aromatic protons. This typically results in two signals, often appearing as two clean doublets (an AA'BB' system), each integrating to 2H.[18]
-
Ortho-substituted: There are four distinct aromatic protons, resulting in four separate signals in the aromatic region, each integrating to 1H. Each signal will be a multiplet, often a doublet of doublets, showing large ortho couplings and smaller meta couplings.
-
Meta-substituted: There are also four distinct aromatic protons. However, the symmetry is different from the ortho isomer. One proton will be isolated between the two substituents and will typically appear as a triplet or a narrow multiplet with only small meta couplings. The other three protons will show a combination of ortho and meta couplings.
Q5: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of the aniline ring?
A5: The electronic nature of other substituents on the aniline ring significantly impacts the chemical shifts of the aromatic protons and carbons by altering the electron density.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃, and the -NH₂ group itself donate electron density into the aromatic ring, primarily at the ortho and para positions.[19] This increased electron density "shields" the nuclei at these positions, causing their signals to shift upfield (to a lower ppm value).
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens withdraw electron density from the aromatic ring, again primarily from the ortho and para positions. This decreased electron density "deshields" the nuclei, causing their signals to shift downfield (to a higher ppm value).
Data Tables
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Anilines (in CDCl₃)
| Proton Type | Typical δ (ppm) | Notes |
| -NH ₂ | 3.5 - 4.5 | Highly variable; broad signal; position depends on solvent, concentration, and temperature.[4] |
| H -ortho | 6.6 - 6.8 | Most upfield aromatic signal in unsubstituted aniline due to the donating effect of -NH₂. |
| H -meta | 7.0 - 7.3 | |
| H -para | 6.8 - 7.0 |
Note: These are approximate ranges. An electron-withdrawing group will shift ortho/para protons downfield, while an additional electron-donating group will shift them further upfield.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Anilines (in CDCl₃)
| Carbon Type | Typical δ (ppm) | Notes |
| C -ipso (-NH₂) | 140 - 150 | The amino group has a strong deshielding effect on the carbon it's attached to. |
| C -ortho | 115 - 120 | Shielded relative to benzene (128.5 ppm) due to the electron-donating -NH₂ group.[19] |
| C -meta | 128 - 130 | Least affected by the -NH₂ group; similar to benzene. |
| C -para | 118 - 122 | Strongly shielded by the resonance effect of the -NH₂ group. |
Experimental Protocols
Protocol: Acquiring a 2D COSY Spectrum
This protocol outlines the general steps for acquiring a gradient-enhanced COSY (gCOSY) spectrum on a typical 400 MHz spectrometer.
-
Sample Preparation : Prepare a homogeneous, particulate-free solution of your aniline sample as described in Q1.[3] The concentration should be sufficient to give a good signal-to-noise ratio in a standard ¹H spectrum.
-
Spectrometer Setup :
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent and optimize the field homogeneity (shimming).
-
-
Acquisition Parameters :
-
Load a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY or cosygpppqf).
-
Set the spectral width in both dimensions to cover all proton signals (e.g., -2 to 12 ppm).[4]
-
Set the number of points in the direct dimension (F2) to 1024 or 2048.
-
Set the number of increments in the indirect dimension (F1) to at least 256.
-
Set the number of scans per increment (NS) to 2, 4, or 8, depending on sample concentration.
-
Set the relaxation delay (D1) to 1.5 - 2.0 seconds.[20]
-
-
Processing :
-
After acquisition, apply a window function (e.g., sine-bell) to both dimensions.
-
Perform a two-dimensional Fourier Transform.
-
Phase correct the spectrum and reference both axes to the internal standard or residual solvent peak.[21]
-
Analyze the off-diagonal cross-peaks to identify coupled protons.[15]
-
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Correlations of NHN hydrogen bond energy with geometry and 1H NMR chemical shift difference of NH protons for aniline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. acdlabs.com [acdlabs.com]
- 13. azooptics.com [azooptics.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
Stability issues of 3-Isopropyl-4-methoxyaniline under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Isopropyl-4-methoxyaniline under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic and basic conditions?
A1: The primary stability concerns for this compound revolve around its susceptibility to degradation through oxidation and, to a lesser extent, hydrolysis under stressed conditions. The aniline functional group is prone to oxidation, which can be catalyzed by acidic or basic conditions, leading to the formation of colored degradation products. The methoxy group may undergo hydrolysis to a phenol derivative under harsh acidic conditions.
Q2: What are the likely degradation pathways for this compound in an acidic medium?
A2: In acidic conditions, two potential degradation pathways are of concern. Firstly, acid-catalyzed oxidation of the aniline moiety can occur, potentially leading to the formation of nitroso or nitro compounds, and further polymerization to colored impurities. Secondly, under strong acidic conditions and elevated temperatures, the methoxy ether linkage could be susceptible to hydrolysis, yielding 3-isopropyl-4-aminophenol.
Q3: What degradation products should I anticipate under basic conditions?
A3: Under basic conditions, the primary degradation pathway is expected to be base-catalyzed oxidation of the aniline group. This can lead to the formation of azoxy, azo, and other colored polymeric impurities. The methoxy group is generally stable under basic conditions.
Q4: How can I monitor the degradation of this compound during my experiments?
A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[1][2][3] A suitable HPLC method should be able to separate the parent this compound peak from all potential degradation products.
Q5: What is a "stability-indicating method," and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][4] It is crucial for ensuring that the measured potency of a drug substance is real and not falsely inflated by co-eluting degradants.
Troubleshooting Guides
Issue 1: Rapid degradation is observed upon dissolving this compound in acidic or basic solutions.
-
Possible Cause 1: Harsh Conditions. The concentration of the acid or base, or the temperature, may be too high, leading to accelerated degradation.
-
Possible Cause 2: Presence of Oxidizing Agents. Trace metal ions or dissolved oxygen in the solvent can catalyze the oxidation of the aniline.
-
Troubleshooting Step: Use high-purity solvents and consider de-gassing the solvents before use. The use of a chelating agent like EDTA can be explored to sequester metal ions.
-
-
Possible Cause 3: Photodegradation. Exposure to light, especially UV light, can induce degradation.
-
Troubleshooting Step: Conduct experiments in amber glassware or under light-protected conditions.
-
Issue 2: Poor mass balance is obtained in the HPLC analysis of stressed samples.
-
Possible Cause 1: Non-UV active degradants. Some degradation products may not have a chromophore and will not be detected by a UV detector.
-
Troubleshooting Step: Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify any non-UV active species.
-
-
Possible Cause 2: Volatile degradants. Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Troubleshooting Step: Analyze the headspace of the stressed sample using Gas Chromatography (GC) if volatile degradants are suspected.
-
-
Possible Cause 3: Adsorption of degradants. Highly polar or polymeric degradation products may irreversibly adsorb to the HPLC column.
-
Troubleshooting Step: Modify the mobile phase composition (e.g., pH, ionic strength) or use a different column chemistry. A gradient elution method is often necessary.
-
-
Possible Cause 4: Inadequate peak separation. Degradation product peaks may be co-eluting with the main peak or other peaks.
-
Troubleshooting Step: Re-develop and re-validate the HPLC method to ensure adequate separation of all peaks.[2]
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should ideally be between 5-20% to ensure that the analytical method is challenged without completely degrading the parent compound.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N and 1 N hydrochloric acid (HCl) in separate containers.
-
Keep one set of samples at room temperature and another at a controlled elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., NaOH) before dilution and analysis by HPLC.
3. Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N and 1 N sodium hydroxide (NaOH) in separate containers.
-
Follow the same temperature and time point sampling as for the acidic hydrolysis.
-
Neutralize the samples with an equivalent amount of acid (e.g., HCl) before dilution and analysis by HPLC.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the samples at room temperature and monitor at various time points.
-
Analyze the samples directly by HPLC.
5. HPLC Analysis:
-
A reverse-phase HPLC method with a C18 column is generally a good starting point.
-
A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
UV detection should be performed at a wavelength where this compound and its potential degradation products have significant absorbance.
Data Presentation
Table 1: Summary of Forced Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Individual Degradant | % Total Degradants | Mass Balance (%) |
| 0.1 N HCl | 24 | RT | User Data | User Data | User Data | User Data |
| 0.1 N HCl | 24 | 60 | User Data | User Data | User Data | User Data |
| 1 N HCl | 24 | RT | User Data | User Data | User Data | User Data |
| 1 N HCl | 24 | 60 | User Data | User Data | User Data | User Data |
Table 2: Summary of Forced Degradation of this compound under Basic Conditions
| Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Individual Degradant | % Total Degradants | Mass Balance (%) |
| 0.1 N NaOH | 24 | RT | User Data | User Data | User Data | User Data |
| 0.1 N NaOH | 24 | 60 | User Data | User Data | User Data | User Data |
| 1 N NaOH | 24 | RT | User Data | User Data | User Data | User Data |
| 1 N NaOH | 24 | 60 | User Data | User Data | User Data | User Data |
Visualizations
Caption: Troubleshooting workflow for poor mass balance in stability studies.
Caption: General workflow for conducting forced degradation studies.
Caption: Predicted degradation pathways for this compound.
References
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sgs.com [sgs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Comparative Guide to Substituted Methoxyanilines for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthesized 3-Isopropyl-4-methoxyaniline and its structural isomers, offering insights into their chemical properties and potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this compound, this document leverages data from its close structural analog, 2-Isopropyl-4-methoxyaniline, and the parent compound, 4-methoxyaniline, to provide a comprehensive overview.
Physicochemical Properties
A summary of key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | This compound | 2-Isopropyl-4-methoxyaniline | 4-Methoxyaniline (p-Anisidine) |
| CAS Number | 91251-42-2[1][2] | 114650-46-3[3][4] | 104-94-9[5] |
| Molecular Formula | C₁₀H₁₅NO[1][2] | C₁₀H₁₅NO[3][4] | C₇H₉NO[5] |
| Molecular Weight | 165.23 g/mol [1][2] | 165.23 g/mol [3][4] | 123.15 g/mol [5] |
| Appearance | Liquid[2] | Not specified | Brown crystals or dark brown solid[5] |
| Purity (Typical) | ≥ 96%[2] | ≥ 95% | Not specified |
Synthesis and Plausible Reaction Pathway
Below is a generalized workflow for the synthesis of substituted anilines.
Caption: Proposed synthetic pathway for this compound.
Characterization and Validation
The structural elucidation and purity assessment of synthesized anilines are critical for their intended applications. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.
Table 2: Predicted Spectroscopic Data for Isopropyl-4-methoxyaniline Isomers
| Technique | This compound (Predicted) | 2-Isopropyl-4-methoxyaniline (Predicted)[4] |
| ¹H NMR (CDCl₃) | Aromatic protons: ~6.6-6.9 ppm; -OCH₃: ~3.7-3.8 ppm; -CH(CH₃)₂: ~2.8-3.0 ppm (septet); -CH(CH₃)₂: ~1.2 ppm (doublet) | Aromatic protons: ~6.6-6.8 ppm; -OCH₃: ~3.75 ppm (singlet); -CH(CH₃)₂: ~3.3 ppm (septet); -CH(CH₃)₂: ~1.2 ppm (doublet) |
| ¹³C NMR (CDCl₃) | Aromatic carbons: ~110-155 ppm; -OCH₃: ~55 ppm; -CH(CH₃)₂: ~30 ppm; -CH(CH₃)₂: ~22 ppm | Aromatic carbons: ~113-152 ppm; -OCH₃: ~55.5 ppm; -CH(CH₃)₂: ~27 ppm; -CH(CH₃)₂: ~22.5 ppm |
| IR (cm⁻¹) | N-H stretch: ~3300-3500; C-H stretch (aromatic): >3000; C-H stretch (aliphatic): <3000; C=C stretch (aromatic): ~1500-1600; C-O stretch: ~1200-1250 | N-H Stretch: 3350-3500 (two bands); N-H Bend: ~1600; C-H Stretch (aromatic): >3000; C-H Stretch (aliphatic): <3000; C=C Stretch (aromatic): 1500-1620; C-O Stretch: Strong band |
| Mass Spec. (m/z) | [M]⁺: 165; Fragmentation pattern would be indicative of the loss of methyl and isopropyl groups. | [M+H]⁺: 166; Major fragments at m/z 151, 136, 123, 108 |
The following diagram illustrates a typical workflow for the characterization and validation of a synthesized chemical compound.
Caption: General workflow for compound characterization and validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 300-600 MHz NMR spectrometer is typically used.
-
¹H NMR Parameters: A standard single-pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled single-pulse sequence is commonly used. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
Data Processing: The raw data is subjected to Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.
-
Instrumentation: An electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument can be used.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to obtain a fragmentation pattern.
Comparison with Alternatives
The choice of a specific substituted aniline often depends on the desired electronic and steric properties for a particular application, such as in the synthesis of pharmaceuticals or other fine chemicals.
Caption: Logical relationships between the compared aniline derivatives.
The introduction of an isopropyl group, as in this compound and 2-Isopropyl-4-methoxyaniline, significantly increases the steric bulk compared to 4-methoxyaniline. The position of this group is critical; in the 2-position, it can sterically hinder the reactivity of the adjacent amino group, which can be advantageous for achieving regioselectivity in certain reactions. The 3-isopropyl isomer presents a different steric and electronic environment, which could lead to unique reactivity and properties, making it a valuable building block for novel molecular scaffolds. The choice between these alternatives will ultimately be guided by the specific synthetic target and the desired properties of the final product.
References
Comparative Reactivity of 3-Isopropyl-4-methoxyaniline: A Quantitative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Isopropyl-4-methoxyaniline with other representative aniline derivatives. An understanding of the nuanced reactivity of this polysubstituted aniline is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a quantitative analysis of basicity, supported by experimental protocols and visual diagrams to elucidate the structure-reactivity relationships governing aniline chemistry.
Introduction to Aniline Reactivity
The reactivity of aniline and its derivatives is fundamentally governed by the electronic and steric nature of substituents on the aromatic ring. These substituents modulate the electron density on the nitrogen atom and the aromatic system, thereby influencing the aniline's basicity and its propensity to engage in electrophilic aromatic substitution reactions. Electron-donating groups (EDGs) generally increase the electron density, enhancing basicity and accelerating electrophilic substitution, while electron-withdrawing groups (EWGs) have the opposite effect.[1][2] this compound possesses two electron-donating substituents: an isopropyl group at the meta position and a methoxy group at the para position, suggesting a heightened reactivity compared to unsubstituted aniline.
Basicity of Substituted Anilines: A Quantitative Comparison
The Hammett equation is given by:
log(K/K₀) = ρσ
For the ionization of anilinium ions, this can be expressed in terms of pKa:
pKa = pKa(aniline) - ρΣσ
where:
-
pKa(aniline) = 4.60
-
ρ (reaction constant for anilinium ion dissociation) ≈ -2.9
-
Σσ is the sum of the Hammett substituent constants for each substituent.
For this compound, the relevant Hammett constants are:
-
σ for meta-isopropyl = -0.07
-
σ for para-methoxy = -0.27
Therefore, the estimated pKa for this compound is:
pKa ≈ 4.60 - (-2.9 * (-0.07 + -0.27)) = 4.60 - (0.986) = 3.614
The following table summarizes the experimental pKa values of several anilines for comparison.
| Aniline Derivative | Substituents | pKa of Conjugate Acid |
| 4-Nitroaniline | 4-NO₂ | 1.00 |
| 3-Nitroaniline | 3-NO₂ | 2.47 |
| Aniline | H | 4.60 |
| 3-Methylaniline | 3-CH₃ | 4.72 |
| 4-Methylaniline | 4-CH₃ | 5.08 |
| 4-Methoxyaniline | 4-OCH₃ | 5.34 |
| This compound | 3-iPr, 4-OCH₃ | ~3.61 (Estimated) |
Note: The estimated pKa for this compound suggests it is a weaker base than aniline. This is likely due to the limitations of the Hammett equation in this specific case, as the steric bulk of the isopropyl group may influence the conformation and electronic environment of the amino group in a way not fully captured by the simple summation of substituent constants.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This method allows for the precise experimental determination of the pKa of an aniline derivative.
Materials:
-
Substituted aniline (e.g., this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a sample of the aniline and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the aniline solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.
-
Acidification: Add a stoichiometric excess of the standardized HCl solution to fully protonate the aniline.
-
Titration: Begin adding the standardized NaOH solution in small, known increments from the buret.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH has risen significantly, passing the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Protocol 2: Comparative Reactivity via Electrophilic Bromination
This experiment compares the rate of electrophilic bromination, which is indicative of the nucleophilicity of the aniline ring.
Materials:
-
Aniline and a selection of substituted anilines (e.g., this compound, 4-methoxyaniline, aniline)
-
Bromine water (Br₂ in H₂O) of a known concentration
-
Acetic acid
-
Sodium thiosulfate solution
-
Starch indicator solution
-
Stopwatch
Procedure:
-
Reaction Setup: In separate flasks, prepare equimolar solutions of each aniline in acetic acid.
-
Initiation of Reaction: To each flask, rapidly add a known volume of bromine water and start the stopwatch simultaneously.
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot from each reaction mixture and quench the reaction by adding it to an excess of sodium thiosulfate solution.
-
Analysis: Determine the concentration of unreacted bromine in the quenched aliquots by titrating with a standardized sodium thiosulfate solution using starch as an indicator.
-
Data Analysis: Plot the concentration of bromine versus time for each aniline. The initial rate of the reaction can be determined from the slope of the curve at t=0. A faster rate of bromine consumption indicates a more reactive aniline.
Visualizing Experimental Workflow and Reactivity Principles
The following diagrams illustrate the logical flow of the experimental protocols and the underlying principles of aniline reactivity.
Caption: Experimental workflows for determining pKa and comparing bromination rates.
Caption: Influence of substituents on aniline reactivity.
References
A Spectroscopic Comparison of 3-Isopropyl-4-methoxyaniline and its Isomer, 2-Isopropyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Spectroscopic Differentiators
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of isomeric compounds are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit distinct physicochemical properties and biological activities. This guide provides a comprehensive spectroscopic comparison of 3-Isopropyl-4-methoxyaniline and its regioisomer, 2-Isopropyl-4-methoxyaniline.
Due to a scarcity of published experimental spectra for these specific compounds, this comparison utilizes predicted spectroscopic data for both isomers. This approach, leveraging computational models and established spectroscopic principles, offers a robust framework for their differentiation. The data presented herein serves as a valuable reference for researchers engaged in the synthesis, purification, and analysis of these and structurally related molecules.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for this compound and 2-Isopropyl-4-methoxyaniline, facilitating a direct comparison of their characteristic signals.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Assignment | This compound (Predicted) | 2-Isopropyl-4-methoxyaniline (Predicted) [1] |
| Isopropyl -CH₃ (doublet) | ~1.20 ppm | ~1.22 ppm |
| Isopropyl -CH (septet) | ~3.25 ppm | ~3.30 ppm |
| Methoxy -OCH₃ (singlet) | ~3.80 ppm | ~3.75 ppm |
| Amino -NH₂ (broad singlet) | ~3.60 ppm | ~3.70 ppm |
| Aromatic H-2 (singlet) | ~6.75 ppm | - |
| Aromatic H-5 (doublet) | ~6.65 ppm | ~6.60 ppm (doublet of doublets) |
| Aromatic H-6 (doublet) | ~6.70 ppm | ~6.80 ppm (doublet) |
| Aromatic H-3 | - | ~6.70 ppm (doublet) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Assignment | This compound (Predicted) | 2-Isopropyl-4-methoxyaniline (Predicted) [1] |
| Isopropyl -CH₃ | ~22.5 ppm | ~22.4 ppm |
| Isopropyl -CH | ~27.0 ppm | ~27.2 ppm |
| Methoxy -OCH₃ | ~55.8 ppm | ~55.5 ppm |
| Aromatic C-1 (-NH₂) | ~140.5 ppm | ~140.0 ppm |
| Aromatic C-2 | ~114.0 ppm | ~135.0 ppm |
| Aromatic C-3 | ~136.0 ppm | ~115.0 ppm |
| Aromatic C-4 (-OCH₃) | ~152.5 ppm | ~152.0 ppm |
| Aromatic C-5 | ~112.0 ppm | ~113.0 ppm |
| Aromatic C-6 | ~116.0 ppm | ~117.0 ppm |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | This compound (Predicted) | 2-Isopropyl-4-methoxyaniline (Predicted) |
| N-H | Symmetric & Asymmetric Stretch | ~3450-3300 | ~3450-3300 |
| C-H (aromatic) | Stretch | ~3100-3000 | ~3100-3000 |
| C-H (aliphatic) | Stretch | ~2960-2850 | ~2960-2850 |
| C=C (aromatic) | Stretch | ~1620-1580, ~1500 | ~1620-1580, ~1500 |
| C-O (methoxy) | Asymmetric Stretch | ~1250 | ~1250 |
| C-N | Stretch | ~1340-1250 | ~1340-1250 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) m/z | Predicted Key Fragments (m/z) |
| This compound | 165 | 150 ([M-CH₃]⁺), 122 ([M-C₃H₇]⁺) |
| 2-Isopropyl-4-methoxyaniline | 165 | 150 ([M-CH₃]⁺), 122 ([M-C₃H₇]⁺) |
Isomer Differentiation Workflow
The structural differences between the 3-isopropyl and 2-isopropyl isomers, while subtle, lead to distinct spectroscopic signatures, particularly in their NMR spectra. The following workflow outlines a systematic approach to differentiate between these two compounds.
Caption: A logical workflow for the spectroscopic differentiation of the two isomers.
Role in Drug Development: Inhibition of the c-Met Signaling Pathway
Substituted anilines are a prevalent structural motif in medicinal chemistry, often serving as key pharmacophores in the development of kinase inhibitors. The HGF/c-Met signaling pathway is crucial in cell proliferation, motility, and morphogenesis, and its dysregulation is implicated in various cancers.[2][3][4] Aniline derivatives have been successfully developed as inhibitors of the c-Met receptor tyrosine kinase, blocking the downstream signaling cascade.
Caption: Inhibition of the HGF/c-Met signaling pathway by a substituted aniline derivative.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum with 16 to 32 scans, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of around 220 ppm and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As these compounds are predicted to be liquids or low-melting solids, the neat liquid film method is suitable. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the prepared sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aniline isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record a baseline spectrum with the solvent-filled cuvette. Then, acquire the absorption spectrum of the sample solution from approximately 200 to 400 nm.
References
A Comparative Guide to the Purity Assessment of 3-Isopropyl-4-methoxyaniline: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 3-Isopropyl-4-methoxyaniline is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. We present detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of aniline derivatives.[1] The method's adaptability in mobile phase composition allows for a high degree of separation for various substituted anilines.[1]
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. A reversed-phase C18 column is a common choice for separating aniline compounds.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/UV detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (for pH adjustment)
-
This compound reference standard (purity ≥99.5%)
-
Sample of this compound for testing
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Data Analysis:
-
The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
References
A Comparative Guide to the Synthesis of Functionalized Anilines
For Researchers, Scientists, and Drug Development Professionals
Anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of functional groups onto the aniline scaffold is a critical aspect of modern organic synthesis. This guide provides an objective comparison of the most common and cutting-edge synthetic routes to functionalized anilines, supported by experimental data to inform methodology selection in a research and development setting.
Overview of Synthetic Strategies
The synthesis of functionalized anilines can be broadly categorized into two main approaches: the functionalization of a pre-existing aniline core or the construction of the aniline ring from acyclic precursors. The choice of strategy is often dictated by the desired substitution pattern, the nature of the functional groups, and economic considerations.
Caption: High-level overview of synthetic routes to functionalized anilines.
Key Synthetic Methodologies
Nitration and Reduction
This classical two-step approach remains a widely used method for the synthesis of primary anilines due to its cost-effectiveness and scalability.[1] The process involves the electrophilic nitration of an aromatic ring followed by the reduction of the nitro group.[2]
Workflow for Nitration-Reduction
References
A Comparative Guide to In Silico Prediction of Pharmacokinetic Properties of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The early assessment of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in drug discovery, significantly reducing the likelihood of late-stage clinical failures. For aniline and its derivatives, a common scaffold in medicinal chemistry, in silico predictive models offer a rapid and cost-effective alternative to traditional experimental methods. This guide provides an objective comparison of the predictive performance of popular in silico tools against available experimental data for a selection of aniline derivatives.
Executive Summary
In Silico ADME Prediction Workflow
The general workflow for in silico ADME prediction involves several key steps, from molecule input to the analysis of predicted properties. This process allows for the early identification of potential pharmacokinetic liabilities.
Caption: General workflow for in silico ADME property prediction.
Comparative Analysis of In Silico Predictions for Dimethylaniline Derivatives
To assess the predictive performance of SwissADME and pkCSM, a set of six dimethylaniline isomers was selected. The in silico predictions for several key ADME parameters are presented below and compared with experimental in vivo pharmacokinetic data obtained from studies in rats.[1][2]
Table 1: In Silico Physicochemical and Pharmacokinetic Predictions for Dimethylaniline Derivatives
| Compound | In Silico Tool | MW ( g/mol ) | logP | Solubility (logS) | GI Absorption | BBB Permeant | CYP2D6 Inhibitor |
| 2,3-Dimethylaniline | SwissADME | 121.18 | 2.15 | -2.69 | High | Yes | Yes |
| pkCSM | 121.18 | 2.11 | -2.41 | 95.8% | Yes (0.49 logBB) | Yes | |
| 2,4-Dimethylaniline | SwissADME | 121.18 | 2.15 | -2.69 | High | Yes | Yes |
| pkCSM | 121.18 | 2.11 | -2.41 | 95.8% | Yes (0.52 logBB) | Yes | |
| 2,5-Dimethylaniline | SwissADME | 121.18 | 2.15 | -2.69 | High | Yes | Yes |
| pkCSM | 121.18 | 2.11 | -2.41 | 95.8% | Yes (0.50 logBB) | Yes | |
| 2,6-Dimethylaniline | SwissADME | 121.18 | 2.03 | -2.57 | High | Yes | No |
| pkCSM | 121.18 | 2.01 | -2.31 | 95.5% | Yes (0.41 logBB) | No | |
| 3,5-Dimethylaniline | SwissADME | 121.18 | 2.15 | -2.69 | High | Yes | Yes |
| pkCSM | 121.18 | 2.11 | -2.41 | 95.8% | Yes (0.52 logBB) | Yes | |
| N,N-Dimethylaniline | SwissADME | 121.18 | 2.13 | -2.45 | High | Yes | Yes |
| pkCSM | 121.18 | 2.08 | -2.25 | 95.6% | Yes (0.61 logBB) | Yes |
Table 2: Comparison of In Silico Clearance Predictions with Experimental In Vivo Data in Rats
| Compound | In Silico Total Clearance (pkCSM) (log ml/min/kg) | Experimental In Vivo Clearance (Rats) (ml/min/kg)[1] |
| Aniline | 0.65 | - |
| 2,4-Dimethylaniline | 0.72 | Rapid |
| 3,5-Dimethylaniline | 0.72 | Rapid |
| 2,3-Dimethylaniline | 0.72 | Slow |
| 2,5-Dimethylaniline | 0.72 | Slow |
| 2,6-Dimethylaniline | 0.69 | Slow |
Note: Experimental clearance was qualitatively described as "rapid" or "slow" based on plasma concentration-time curves.[1] A direct quantitative comparison is challenging due to the qualitative nature of the experimental data presented in the source. However, pkCSM predicts similar clearance rates for all dimethylaniline isomers, which does not fully align with the observed differences in their in vivo elimination rates. This highlights the importance of experimental validation.
Key ADME Parameters: In Silico Predictions vs. Experimental Reality
A crucial aspect of validating in silico models is to compare their predictions with robust experimental data. The following sections detail common experimental protocols for key ADME parameters and present a comparison of in silico predictions with available experimental findings for various aniline derivatives.
Caco-2 Permeability (Intestinal Absorption)
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses transporters and enzymes, mimicking the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure the A-to-B permeability. To assess active efflux, the experiment is also performed in the B-to-A direction.
-
Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.
Table 3: In Silico Caco-2 Permeability Predictions vs. Experimental Data for Selected Aniline Derivatives
| Compound | In Silico Tool | Predicted Caco-2 Permeability (logPapp) | Experimental Caco-2 Permeability (logPapp) | Reference |
| Aniline | pkCSM | 0.99 | - | - |
| 4-Chloroaniline | pkCSM | 1.12 | -4.92 | [3] |
| 3,4-Dichloroaniline | pkCSM | 1.25 | -4.68 | [3] |
Note: A direct comparison is challenging due to the limited availability of public experimental Caco-2 data for a consistent set of aniline derivatives. The significant discrepancy between the predicted and experimental values for chloroanilines suggests that the models may not accurately capture the permeability of these specific derivatives.
Human Liver Microsome (HLM) Stability (Metabolism)
Experimental Protocol: Human Liver Microsome Stability Assay
This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).
-
Incubation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Table 4: In Silico HLM Stability Predictions vs. Experimental Data
| Compound | In Silico Tool | Predicted Intrinsic Clearance (log ml/min/kg) | Experimental HLM Stability (t1/2 min) | Reference |
| Aniline | pkCSM | 0.65 | > 60 | [4] |
| N,N-Dimethylaniline | pkCSM | 0.81 | - | - |
Note: Publicly available, directly comparable experimental HLM stability data for a broad range of simple aniline derivatives is scarce. The provided data point for aniline suggests it is relatively stable in HLMs, while pkCSM predicts a moderate clearance.
Plasma Protein Binding (PPB) (Distribution)
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.
-
Incubation: The test compound is added to the plasma chamber, and the system is incubated at 37°C until equilibrium is reached (typically 4-24 hours).
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 5: In Silico Plasma Protein Binding Predictions vs. Experimental Data
| Compound | In Silico Tool | Predicted Fraction Unbound (%) | Experimental Fraction Unbound (%) | Reference |
| Aniline | pkCSM | 43.1 | 40-60 | [5][6] |
| N,N-Dimethylaniline | pkCSM | 36.6 | - | - |
Note: The in silico prediction for aniline's plasma protein binding by pkCSM shows good correlation with the experimentally determined range.
Choosing the Right In Silico Model: A Decision Framework
The selection of an appropriate in silico tool depends on the specific research question and the stage of the drug discovery project. This decision tree provides a simplified guide for researchers.
Caption: A decision framework for selecting in silico ADME models.
Conclusion and Recommendations
In silico ADME prediction tools like SwissADME and pkCSM provide valuable, high-throughput screening capabilities for aniline derivatives in the early stages of drug discovery. They can effectively predict general trends in physicochemical properties and gastrointestinal absorption. However, this guide highlights that for specific and quantitative predictions, such as metabolic clearance and permeability of substituted anilines, the accuracy of these generalist models can be limited.
Key Recommendations for Researchers:
-
Use Multiple Tools: Employ a consensus approach by using several in silico tools to predict the properties of your compounds of interest.
-
Interpret with Caution: Be aware of the limitations of in silico models, especially when dealing with novel chemical scaffolds or specific substitutions that may not be well-represented in the training datasets of the models.
-
Prioritize Experimental Validation: In silico predictions should be used to prioritize compounds for experimental validation, not as a replacement for it. Key ADME parameters for promising candidates should always be confirmed through in vitro or in vivo experiments.
-
Build Focused Models: For lead optimization projects with a focused chemical series, consider developing custom Quantitative Structure-Activity Relationship (QSAR) models using your own experimental data to improve predictive accuracy within your specific chemical space.
By integrating in silico predictions with a robust experimental validation strategy, researchers can make more informed decisions, accelerate the drug discovery process, and increase the probability of success for their aniline-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N‐oxidation of a tertiary amine (N,N‐dimethylaniline) by human fetal liver microsomes | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Electronic Effects in Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of the aniline molecule are profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density on the nitrogen atom of the amino group, thereby affecting the molecule's basicity, reactivity, and spectroscopic characteristics. This guide provides a comparative analysis of these electronic effects, presenting key experimental data in a structured format to facilitate a deeper understanding and prediction of molecular behavior in research and drug development.
Substituent Effects on Basicity: pKa Values and Hammett Correlations
The basicity of a substituted aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups (EDGs) increase the electron density on the nitrogen, rendering the aniline more basic (higher pKa of the conjugate acid). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a less basic aniline (lower pKa of the conjugate acid).
This relationship can be quantitatively described by the Hammett equation, which correlates the pKa values with the Hammett substituent constant (σ). A negative slope in a Hammett plot indicates that electron-donating groups facilitate the protonation of the amino group.
Table 1: pKa Values and Hammett Constants for Substituted Anilines
| Substituent (Position) | Hammett Constant (σ) | pKa of Conjugate Acid |
| p-NH₂ | -0.66 | 6.08[1] |
| p-OCH₃ | -0.27 | 5.34[1] |
| p-CH₃ | -0.17 | 5.08[1] |
| -H | 0.00 | 4.60[1] |
| p-Cl | 0.23 | 3.98[1] |
| p-Br | 0.23 | 3.91[1] |
| p-CN | 0.66 | 1.74[1] |
| p-NO₂ | 0.78 | 1.00[1] |
| m-OCH₃ | 0.12 | 4.20 |
| m-CH₃ | -0.07 | 4.69 |
| m-Cl | 0.37 | 3.34 |
| m-Br | 0.39 | 3.51 |
| m-CN | 0.56 | 2.75 |
| m-NO₂ | 0.71 | 2.50 |
Spectroscopic Analysis of Electronic Effects
Spectroscopic techniques offer valuable insights into how substituents modulate the electronic structure of anilines.
Infrared (IR) Spectroscopy
The position of the N-H stretching vibrations in the IR spectrum is sensitive to the electron density on the nitrogen atom. Electron-withdrawing groups increase the force constant of the N-H bond, leading to a shift to higher frequencies (wavenumbers).
Table 2: N-H Stretching Frequencies for para-Substituted Anilines
| Substituent | Asymmetric N-H Stretch (νas, cm⁻¹) | Symmetric N-H Stretch (νs, cm⁻¹) |
| -OCH₃ | 3455 | 3375 |
| -CH₃ | 3465 | 3380 |
| -H | 3470 | 3390 |
| -Cl | 3480 | 3395 |
| -Br | 3480 | 3395 |
| -CN | 3495 | 3405 |
| -NO₂ | 3505 | 3410 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the protons and carbons in the aromatic ring, as well as the amino group protons, are influenced by the electronic effects of the substituent. Electron-donating groups tend to shield the ring protons, shifting their signals to a lower chemical shift (upfield), particularly at the ortho and para positions. Conversely, electron-withdrawing groups deshield these protons, causing a downfield shift.
Table 3: ¹H and ¹³C NMR Chemical Shifts for Selected para-Substituted Anilines (in CDCl₃)
| Substituent | ¹H Chemical Shift (δ, ppm) - Ortho to NH₂ | ¹H Chemical Shift (δ, ppm) - Meta to NH₂ | ¹³C Chemical Shift (δ, ppm) - C-NH₂ |
| -OCH₃ | 6.78 | 6.70 | 141.1 |
| -CH₃ | 6.99 | 6.63 | 144.3 |
| -H | 7.17 | 6.78 | 146.7 |
| -Cl | 7.10 | 6.66 | 145.2 |
| -NO₂ | 8.12 | 6.78 | 155.4 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
UV-Vis Spectroscopy
The electronic transitions within the aniline molecule give rise to characteristic absorption bands in the UV-Vis spectrum. The primary absorption band (π → π* transition) of aniline is around 230 nm, with a secondary, less intense band around 280 nm. Electron-donating groups cause a bathochromic (red) shift to longer wavelengths and often an increase in absorption intensity (hyperchromic effect). Electron-withdrawing groups typically cause a hypsochromic (blue) shift to shorter wavelengths.
Table 4: UV-Vis Absorption Maxima (λmax) for Substituted Anilines in a Non-polar Solvent
| Substituent | λmax (nm) - Primary Band | λmax (nm) - Secondary Band |
| p-NH₂ | ~240 | ~290 |
| p-OCH₃ | 234 | 287 |
| p-CH₃ | 235 | 285 |
| -H | 230 | 280 |
| p-Cl | 238 | 288 |
| p-NO₂ | 272 | 375 |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a standardized acid (e.g., HCl) to a solution of the aniline derivative while monitoring the pH.
-
Preparation of Solutions : Prepare a standard solution of the substituted aniline of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble anilines). Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration : Place a known volume of the aniline solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized acid in small, precise increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis : Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point.
Spectroscopic Measurements
-
IR Spectroscopy : Prepare a dilute solution of the aniline in a suitable solvent (e.g., CCl₄) or as a KBr pellet. Record the infrared spectrum using an FTIR spectrometer.
-
NMR Spectroscopy : Dissolve the aniline sample in a deuterated solvent (e.g., CDCl₃). Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
UV-Vis Spectroscopy : Prepare a dilute solution of the aniline in a UV-transparent solvent (e.g., cyclohexane or ethanol). Record the UV-Vis absorption spectrum using a spectrophotometer.
Visualizing Electronic Effects and Experimental Workflow
Caption: Logical relationship of substituent electronic effects on aniline basicity.
Caption: Experimental workflow for pKa determination of a substituted aniline.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and polymers.[1][2][3] Due to their potential toxicity and environmental impact, the accurate and reliable quantification of these compounds is of paramount importance in drug development, environmental monitoring, and quality control.[1][2][4] This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of aniline derivatives, supported by experimental data to aid in method selection and validation.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. The choice of method often depends on factors such as the specific aniline derivative, the sample matrix, required sensitivity, and the available instrumentation.[5]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a broad range of aniline derivatives, including those that are non-volatile or thermally labile.[5][6] A significant advantage of HPLC is that it often does not require derivatization, which simplifies the sample preparation workflow.[1][2][5] However, its sensitivity can be lower than that of GC-MS for certain compounds.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis.[5][7] The mass spectrometric detection provides definitive identification of the analytes. A drawback of GC-MS for aniline derivatives is that they are often polar and thermolabile, necessitating a derivatization step to improve their volatility and chromatographic performance.[1][2][5] This additional step can make the procedure more time-consuming.
Spectrophotometric methods are also utilized for the quantification of aniline derivatives. These methods are often based on the formation of a colored product through a chemical reaction, such as diazotization and coupling, which can then be measured.[8][9][10] While spectrophotometric methods can be simple and cost-effective, they may lack the specificity of chromatographic techniques, as other substances in the sample might absorb at the same wavelength.
Performance Data Comparison
The following table summarizes key performance parameters for the different analytical methods based on published data.
| Parameter | HPLC-UV | GC-MS | Spectrophotometry |
| Linearity Range | 2 - 100 ng/mL[11] | 0.5 - 25.0 mg/L[12] | 0.2 - 2.4 µg/mL[9] |
| Limit of Detection (LOD) | 0.5 ng/mL[11] | 0.1 mg/L[12] | 10 ppb[3] |
| Limit of Quantification (LOQ) | 2 ng/mL[11] | Not explicitly stated, but detection limit is 0.1 mg/L[12] | Not explicitly stated |
| Precision (RSD) | ≤ 0.3%[1] | Within-run: 3.8%, Between-run: 5.8%[12] | 1 - 2%[9] |
| Recovery | 98 - 108%[1] | Not explicitly stated | 97.22% to 102.78%[8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general procedure for the analysis of aniline derivatives using HPLC with UV detection.
a. Sample Preparation:
-
Dissolve the aniline derivative sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range (e.g., 0.1-1 mg/mL).[13]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[13]
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[14] An acidic modifier like 0.1% formic acid can be added to the aqueous phase to improve peak shape.[13]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Detection: UV detector set at 254 nm.[14]
-
Injection Volume: 1 µL.[3]
c. Calibration:
-
Prepare a series of standard solutions of the aniline derivative of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The following is a general protocol for the GC-MS analysis of aniline derivatives, which may require a derivatization step.
a. Sample Preparation and Derivatization:
-
Extraction: Isolate the aniline derivatives from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5] For aqueous samples, adjust the pH to >11 with NaOH and extract with a solvent like dichloromethane.[7]
-
Derivatization (Acylation): To increase volatility, the extracted anilines can be derivatized. A common method is acylation with an agent like heptafluorobutyric anhydride (HFBA).[7]
b. GC-MS Conditions:
-
GC Column: A capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 50°C, ramped to 280°C.
-
MS Ionization: Electron Ionization (EI).
-
MS Analyzer: Quadrupole.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
c. Calibration:
-
Prepare and derivatize a series of standard solutions in the same manner as the samples.
-
Inject the derivatized standards and create a calibration curve based on the peak areas of the target ions.
Spectrophotometric Method (Azo-Dye Formation)
This protocol describes a colorimetric method for aniline quantification based on diazotization and coupling.
a. Reagent Preparation:
-
Sodium Nitrite Solution: Prepare a fresh solution of sodium nitrite in water.
-
Coupling Reagent: Prepare a solution of a suitable coupling agent, such as 2,6-dihydroxybenzoic acid, in an appropriate solvent.[10]
-
Acidic and Basic Solutions: Prepare solutions of an acid (e.g., HCl) and a base (e.g., sodium carbonate) to control the pH of the reaction.[10]
b. Procedure:
-
Take a known volume of the sample solution containing aniline.
-
Acidify the solution with HCl and cool it in an ice bath.
-
Add the sodium nitrite solution dropwise to form the diazonium salt.
-
Add the coupling reagent solution, followed by the sodium carbonate solution, to facilitate the coupling reaction and develop the color.[10]
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) for color development.[15]
c. Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which for the yellow azo dye formed with 2,6-dihydroxybenzoic acid is 432 nm.[10]
-
Use a reagent blank for background correction.
d. Calibration:
-
Prepare a series of aniline standards and subject them to the same diazotization and coupling procedure.
-
Measure the absorbance of each standard and plot a calibration curve of absorbance versus concentration.
Visualizations
The following diagrams illustrate the typical workflows and logical relationships in the validation of analytical methods for aniline derivative quantification.
Caption: Experimental workflow for aniline derivative quantification.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectrophotometric determination of anilines based on charge-transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mercativa.com [mercativa.com]
- 12. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to Aniline Synthesis: Traditional Routes vs. Modern Methods
Anilines are fundamental building blocks in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The methods for their synthesis have evolved significantly, moving from classical reduction and substitution reactions to sophisticated metal-catalyzed and photocatalytic strategies. This guide provides an objective comparison of traditional and modern synthetic routes to anilines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method selection.
Performance Comparison of Aniline Synthesis Methods
The choice of synthetic route to a target aniline is a critical decision, influenced by factors such as substrate scope, functional group tolerance, reaction efficiency, cost, and environmental impact. The following table summarizes and compares key quantitative and qualitative parameters for several prominent traditional and new methods.
| Method | Typical Starting Materials | Catalyst/Reagent | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Methods | ||||||
| Béchamp Reduction | Nitroarenes | Fe / Acid (e.g., HCl, Acetic Acid) | Reflux in aqueous media | High | Low cost, abundant reagents, good for simple anilines.[2][3] | Generates significant iron hydroxide sludge waste, harsh acidic conditions.[2][3] |
| Catalytic Hydrogenation | Nitroarenes | Pd/C, PtO₂, Raney Ni / H₂ gas | 60-180 °C, H₂ pressure | 68-97% | High yields, cleaner than Béchamp, catalyst can be recycled.[4] | Potential for over-reduction of other functional groups, requires specialized hydrogenation equipment.[5] |
| Modern Methods | ||||||
| Buchwald-Hartwig Amination | Aryl Halides/Triflates, Amines | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos) | Anhydrous solvent (e.g., Toluene), Base (e.g., NaOtBu), 100 °C | 85-98% | Excellent functional group tolerance, broad substrate scope, reliable for complex molecules.[2][6] | High cost of palladium catalysts and ligands, requires inert atmosphere.[2] |
| Chan-Lam Coupling | Arylboronic Acids, Amines | Cu(OAc)₂ | Aprotic solvent (e.g., CH₂Cl₂), Pyridine, Room Temp, Air | 70-95% | Milder conditions (room temp, air), uses cheaper copper catalyst.[2][7] | Substrate scope can be more limited than Buchwald-Hartwig, yields can be variable.[8][9] |
| Photocatalytic Synthesis | Aryl Halides, Amine Source (e.g., NaN₃, NH₄⁺ salts) | Ni or other transition metal catalyst, photocatalyst | Methanol/Water, Base (e.g., Et₃N), Visible light, 60 °C | 80-95% | Very mild conditions, high functional group tolerance, sustainable (uses light).[10] | Can require specific photocatalysts and light sources, may have longer reaction times.[11] |
| Metal-Free Synthesis (from Phenols) | Phenols, Amines (e.g., Ethyl Glycinate HCl) | PIDA (Phenyliodine diacetate) | Methanol/Water, Et₃N, Room Temp | ~85% | Avoids transition metal contamination, uses readily available starting materials.[12] | Limited to electron-rich phenols, may not be suitable for all substrate types.[12][13] |
Experimental Protocols for Key Synthetic Methods
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the synthesis of anilines via traditional and modern routes.
Traditional Method: Béchamp Reduction of Nitrobenzene
This protocol is a classic example of the reduction of a nitroarene to an aniline using iron in an acidic medium.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add iron powder (25 g, 0.45 mol) and water (60 mL).
-
Heat the mixture to boiling with vigorous stirring.
-
Add a solution of nitrobenzene (20.5 g, 0.167 mol) in 10 mL of ethanol and 2 mL of concentrated hydrochloric acid dropwise from the dropping funnel over a period of 30 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue to heat and stir the mixture under reflux for an additional 3 hours.
-
Allow the mixture to cool slightly and then add a 10% aqueous solution of sodium carbonate until the mixture is basic to litmus paper.
-
Steam distill the mixture to isolate the aniline. The aniline will co-distill with water.
-
Collect the distillate, saturate it with sodium chloride, and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield aniline.
Modern Method: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed synthesis of 4-methoxyaniline from 4-bromoanisole and aniline, a common transformation in medicinal chemistry.[2]
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the tube, remove it from the glovebox, and evacuate and backfill with argon three times.
-
Add 4-bromoanisole (187 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) via syringe, followed by 5 mL of anhydrous toluene.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Modern Method: Chan-Lam Coupling
This protocol details the copper-catalyzed synthesis of 4-(trifluoromethyl)aniline from 4-(trifluoromethyl)phenylboronic acid and aniline.[2]
Procedure:
-
To a 50 mL round-bottom flask, add 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol), aniline (93 mg, 1.0 mmol), and copper(II) acetate (Cu(OAc)₂; 18 mg, 0.1 mmol).
-
Add dichloromethane (10 mL) and pyridine (0.16 mL, 2.0 mmol).
-
Stir the mixture at room temperature, open to the air, for 24 hours.
-
Dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M aqueous HCl (2 x 15 mL) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Emerging Method: Photocatalytic Synthesis of Primary Anilines
This protocol outlines a nickel-photocatalyzed cross-coupling of an aryl halide with sodium azide as an amine source.[10]
Procedure:
-
In a 10 mL vial, add the aryl halide (e.g., 4-bromobenzonitrile, 0.2 mmol), sodium azide (0.4 mmol), triethylamine (0.6 mmol), and the nickel-on-carbon-nitride photocatalyst (Ni-mpg-CNx, 10 mg).
-
Add a 5:3 mixture of methanol and water (4 mL).
-
Seal the vial and degas the mixture with a stream of nitrogen for 15 minutes.
-
Place the vial in a photoreactor and irradiate with a blue LED lamp (λ = 447 ± 20 nm) at 60 °C with stirring for 24 hours.
-
After the reaction, cool the mixture to room temperature, and centrifuge to separate the photocatalyst.
-
Extract the supernatant with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the primary aniline.
Visualizing Aniline Synthesis Workflows and Methodologies
To further clarify the relationships between these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the general experimental workflow, a comparison of traditional versus modern approaches, and a decision-making guide for method selection.
Caption: A generalized workflow for aniline synthesis.
Caption: Traditional vs. Modern Aniline Synthesis.
Caption: Decision guide for aniline synthesis method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
- 13. scispace.com [scispace.com]
Comparative study of catalytic systems for aniline synthesis
An authoritative guide comparing various catalytic systems for the synthesis of aniline, a crucial intermediate in the chemical and pharmaceutical industries. This document provides a detailed analysis of catalyst performance, supported by experimental data, and outlines standard testing protocols.
Overview of Aniline Synthesis Routes
Aniline is a vital commodity chemical used in the production of polyurethanes, dyes, rubber processing chemicals, and pharmaceuticals.[1] Industrial production of aniline has historically relied on a two-step process: the nitration of benzene followed by the hydrogenation of the resulting nitrobenzene.[2] While effective, this method involves corrosive acids and hazardous intermediates.[1] Consequently, significant research has focused on developing more sustainable and efficient catalytic systems. Key alternative routes include the direct amination of phenol and the one-pot synthesis from benzene.[1][2] More recently, routes from biomass-derived feedstocks are also being explored.[3][4]
This guide compares heterogeneous and homogeneous catalytic systems across the most common synthesis pathways, focusing on performance metrics such as substrate conversion, aniline selectivity, and reaction conditions.
Comparative Performance of Catalytic Systems
The efficacy of a catalytic system is determined by its activity and selectivity under specific process conditions. The following table summarizes performance data for various catalysts in the synthesis of aniline via different chemical routes.
| Synthesis Route | Catalyst System | Support/Solvent | Temperature (°C) | Pressure | Time (h) | Substrate Conversion (%) | Aniline Selectivity (%) | Aniline Yield (%) |
| Nitrobenzene Hydrogenation | 3.7 nm Ni Particles[5] | SiO₂-EN / Ethanol | 90 | 1.0 MPa (H₂) | 5.5 | 100 | >99 | ~99 |
| 0.3 wt% Pd[6][7] | Al₂O₃ / Vapor Phase | 60 | N/A | N/A | ~100 | 97 | ~97 | |
| 0.3 wt% Pd[6][7] | Al₂O₃ / Vapor Phase | 180 | N/A | N/A | ~100 | 68 | ~68 | |
| Ni-P Amorphous Alloy[8] | N/A | 110 | 1.8 MPa (H₂) | 1.5 | N/A | N/A | 98.2 | |
| Ni/Al-MoS₂[8] | N/A | 110 | 2.0 MPa (H₂) | N/A | 99.1 | N/A | 98.8 | |
| CoS₂/graphene (Photocatalytic)[9] | Graphene / Ethanol | 30 | 0.25 MPa (H₂) | 1.5 | 99 | 100 | 99 | |
| TiO₂@N-AC (Photocatalytic)[9] | N-doped Activated Carbon / Isopropanol | 30 | N/A | 6 | 99.1 | 98.8 | ~98 | |
| Phenol Amination | SiO₂-Al₂O₃ (25% Al₂O₃)[10][11] | Vapor Phase | 450 | Atmospheric | N/A | High Activity | N/A | N/A |
| Zeolite Beta[10] | Vapor Phase | 400-500 | Atmospheric | N/A | ~25 | >95 | ~24 | |
| Pd/C[12] | Liquid Phase (NH₃) | N/A | N/A | N/A | N/A | N/A | up to 95 | |
| Pd/MgO (with cyclohexanone inducer)[13] | Liquid Phase (NH₃) | N/A | N/A | N/A | High | High | N/A | |
| Dehydrogenative Aromatization | Pd@Mg(OH)₂[14] | N/A | N/A | N/A | N/A | High | High | N/A |
| One-Pot Benzene Amination | Ni-V/γ-Al₂O₃[2] | γ-Al₂O₃ | ~60 | N/A | 2 | N/A | 85 | N/A |
Experimental Protocols
Accurate and reproducible data is fundamental to comparing catalyst performance. Below are generalized protocols for testing catalysts in liquid-phase and vapor-phase aniline synthesis.
Protocol for Liquid-Phase Nitrobenzene Hydrogenation
This protocol outlines a typical batch reaction for evaluating catalyst performance in the liquid-phase hydrogenation of nitrobenzene.
-
Reactor Preparation: A high-pressure autoclave reactor is charged with a specific amount of the catalyst (e.g., 0.20 g of Ni/SiO₂), the substrate (e.g., 5.0 mL of nitrobenzene), and a solvent (e.g., 30 mL of ethanol).[5]
-
Sealing and Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., N₂) to remove air, followed by purging with hydrogen gas.
-
Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1.0 - 2.0 MPa) and heated to the target temperature (e.g., 90-110°C) while stirring vigorously (e.g., 1000 rpm) to ensure proper mixing.[5][8]
-
Sampling and Analysis: The reaction is run for a predetermined duration (e.g., 1.5 - 5.5 hours).[5][8] After completion, the reactor is cooled, depressurized, and the reaction mixture is filtered to separate the catalyst.
-
Product Quantification: The filtrate is analyzed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard to determine the conversion of nitrobenzene and the selectivity towards aniline and other by-products.
-
Catalyst Reusability Test: The recovered catalyst is washed with solvent, dried, and reused in subsequent runs under identical conditions to evaluate its stability and long-term performance.[15]
Protocol for Vapor-Phase Phenol Amination
This protocol describes a continuous flow experiment for evaluating catalysts in the vapor-phase amination of phenol.
-
Reactor Setup: A fixed-bed flow reactor (e.g., a quartz or stainless steel tube) is packed with a known amount of the catalyst.[10][11]
-
Catalyst Pre-treatment: The catalyst is often pre-treated in situ by heating under a flow of inert gas or a reducing atmosphere to activate it.
-
Reaction Execution: The reactor is heated to the desired temperature (e.g., 380-530°C).[10] A gaseous mixture of phenol, ammonia, and a carrier gas (e.g., N₂) is fed into the reactor at a controlled flow rate. The molar ratio of reactants (e.g., 3:1 ammonia to phenol) is precisely controlled.[10][11]
-
Product Collection: The effluent gas stream from the reactor outlet is passed through a condenser to collect the liquid products. Non-condensable gases are vented or analyzed.
-
Product Analysis: The collected liquid samples are analyzed by GC or HPLC to quantify the conversion of phenol and the selectivity to aniline.
-
Performance Metrics: Catalyst activity is often reported as phenol conversion, while selectivity indicates the percentage of converted phenol that forms aniline. The weight hourly space velocity (WHSV) is also a key parameter, relating the feed rate to the catalyst mass.[6]
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the primary synthesis routes and the experimental process for catalyst evaluation.
Caption: Major catalytic pathways to synthesize aniline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Vapor Phase Catalytic Synthesis of Aniline from Phenol and Ammonia | Semantic Scholar [semanticscholar.org]
- 12. Direct liquid-phase phenol-to-aniline amination using Pd/C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Isopropyl-4-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Isopropyl-4-methoxyaniline, a compound requiring careful management due to its potential hazards. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for analogous aniline compounds, this substance should be treated as harmful if swallowed, in contact with skin, or inhaled, and capable of causing severe skin burns and eye damage. Furthermore, it is considered very toxic to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may offer limited protection for incidental contact, but for prolonged handling or in the event of a spill, it is advisable to consult chemical resistance charts.[1][2] For aniline compounds, some sources indicate that nitrile gloves are not recommended for prolonged use.[1] Therefore, consider double-gloving or using gloves with higher chemical resistance.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A chemical-resistant lab coat or apron should be worn to protect against skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound. This process is designed to minimize exposure and environmental contamination.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal of Pure or Concentrated Compound:
-
If you have unused or expired this compound, it must be disposed of as hazardous chemical waste.
-
Do not attempt to neutralize the chemical unless you are trained and equipped to do so and it is part of an approved institutional protocol.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.
-
Place these contaminated solids into the designated hazardous waste container.
-
-
Aqueous Waste Containing this compound:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect all aqueous waste in the designated hazardous waste container.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full, or in accordance with your laboratory's waste accumulation timelines, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for a closely related compound, p-Anisidine, which can be used as a conservative guide in the absence of specific data for this compound.
| Hazard Classification | GHS Category | Precautionary Statement Reference |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[3] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin.[3] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[3] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[3] |
| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[3] |
Experimental Workflow for Chemical Spill Management
In the event of a spill, a clear and immediate course of action is necessary to mitigate risks. The following diagram illustrates the decision-making process for handling a chemical spill of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Isopropyl-4-methoxyaniline
Essential safety protocols and logistical plans for the handling and disposal of 3-Isopropyl-4-methoxyaniline are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.
The following information is synthesized from safety data for structurally related aromatic amines and methoxy-substituted anilines, in the absence of a specific Safety Data Sheet (SDS) for this compound. Aromatic amines as a class are known for their potential toxicity, and appropriate precautions are necessary to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye contact.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader facial protection, especially when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific operational conditions.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensuring safety during the handling of this compound.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
- PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
2. Handling the Compound:
- Weighing: If weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
- Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
- Reactions: All reactions involving this compound must be conducted within a certified chemical fume hood.
3. Post-Handling Procedures:
- Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
- PPE Doffing: Remove PPE in a manner that avoids contaminating the wearer. Dispose of single-use items in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, sealed, and chemical-resistant container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility.[4][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[6][7]
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflow, as well as the emergency response for an exposure event.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
